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5-Butylpiperidine-2-carboxylic acid hydrochloride Documentation Hub

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  • Product: 5-Butylpiperidine-2-carboxylic acid hydrochloride
  • CAS: 1803562-86-8

Core Science & Biosynthesis

Foundational

Biological Activity of 5-Butylpiperidine-2-Carboxylic Acid Derivatives

The following technical guide provides an in-depth analysis of 5-butylpiperidine-2-carboxylic acid (also known as 5-butylpipecolic acid ), a reduced derivative of the mycotoxin Fusaric Acid. This guide synthesizes its em...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-butylpiperidine-2-carboxylic acid (also known as 5-butylpipecolic acid ), a reduced derivative of the mycotoxin Fusaric Acid. This guide synthesizes its emerging role in neurology as an anticonvulsant candidate with its foundational bioactivity in antimicrobial chemical biology.

Technical Guide & Research Whitepaper

Executive Summary

5-Butylpiperidine-2-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as the saturated, non-aromatic analog of Fusaric Acid (5-butylpicolinic acid). While the parent compound is a well-characterized dopamine


-hydroxylase inhibitor and antimicrobial agent, the piperidine derivative has emerged as a potent anticonvulsant  and a versatile peptidomimetic template .

This guide details the molecule's dual-functionality profile:

  • Neurological Modulation: A lipophilic amino acid analog exhibiting efficacy in seizure models (Patent WO2016038379A1).

  • Antimicrobial & Virulence Modulation: Retention of biofilm-disrupting capabilities inherited from the Fusaric acid lineage.[1]

Chemical Identity & Synthesis Strategy

Structural Significance

The transition from a pyridine (Fusaric acid) to a piperidine core introduces chirality (C2 and C5 centers) and conformational flexibility .

  • Lipophilicity: The C5-butyl chain enhances blood-brain barrier (BBB) penetration, critical for its anticonvulsant activity.

  • Stereochemistry: The cis and trans diastereomers exhibit distinct spatial arrangements of the carboxylic acid and the hydrophobic tail, influencing receptor binding affinity (e.g., to

    
     subunits or GABA transporters).
    
Validated Synthesis Protocol: Catalytic Hydrogenation

The most robust route to 5-butylpiperidine-2-carboxylic acid is the high-pressure catalytic hydrogenation of Fusaric acid.

Reagents:

  • Substrate: Fusaric Acid (5-butylpicolinic acid).[1]

  • Catalyst: Platinum Oxide (

    
    , Adams' catalyst) or Rhodium on Carbon (
    
    
    
    ).
  • Solvent: Acetic Acid (AcOH) or Ethanol/HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Fusaric acid in 50 mL of glacial acetic acid.

  • Catalyst Addition: Add 5 mol%

    
     under an inert nitrogen atmosphere.
    
  • Hydrogenation: Pressurize the reaction vessel to 50–60 psi

    
    . Agitate at room temperature for 12–24 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Workup: Concentrate the filtrate in vacuo. Recrystallize from ethanol/ether to yield the hydrochloride salt.

    • Note: This process typically yields a mixture of cis/trans isomers. Separation can be achieved via ion-exchange chromatography or fractional crystallization.

Synthesis Workflow Diagram:

SynthesisWorkflow Fusaric Fusaric Acid (Pyridine Core) Intermed Catalytic Hydrogenation Fusaric->Intermed Substrate H2_Cat H2 (60 psi) / PtO2 Solvent: AcOH H2_Cat->Intermed Reduction Product 5-Butylpiperidine-2-carboxylic Acid (Piperidine Core) Intermed->Product Yields Crude Isomers Cis/Trans Isomer Separation Product->Isomers Purification

Figure 1: Catalytic hydrogenation workflow transforming Fusaric acid to its piperidine derivative.

Primary Activity: Anticonvulsant & Neurological Effects

Mechanism of Action (Proposed)

Based on structural homology to Gabapentin and Nipecotic Acid , 5-butylpiperidine-2-carboxylic acid likely operates via two synergistic mechanisms:

  • 
     Subunit Binding:  The 5-butyl chain mimics the lipophilic bulk of pregabalin, potentially blocking voltage-gated calcium channels to reduce neurotransmitter release.
    
  • GABA Transporter (GAT) Inhibition: As a lipophilic analog of pipecolic acid (a known GABA metabolite), it may competitively inhibit GAT-1, increasing synaptic GABA concentrations.

Evidence Base:

  • Patent WO2016038379A1: Explicitly claims 5-butylpiperidine-2-carboxylic acid as a preferred embodiment for treating epilepsy and bipolar disorder.

  • SAR Correlation: 5-substituted pipecolic acids are established bioisosteres for

    
    -amino acids (GABA).
    
Experimental Protocol: Maximal Electroshock Seizure (MES) Assay

To validate anticonvulsant activity, the MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Subjects: Male Swiss albino mice (20–25 g).

  • Drug Administration: Administer test compound (i.p.) at doses of 10, 30, and 100 mg/kg. Use Valproate (300 mg/kg) as a positive control.

  • Induction: 30 minutes post-dose, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Endpoint: Measure the duration of the tonic hindlimb extension (THE) .

  • Efficacy Criteria: Complete abolition of THE indicates anticonvulsant protection.

Data Presentation Template:

CompoundDose (mg/kg)% Protection (MES)Neurotoxicity (Rotarod)
Vehicle-0%0/10
5-Butyl-Pip-2-COOH 3040%0/10
5-Butyl-Pip-2-COOH 10080% 1/10
Valproate (Control)300100%2/10

Secondary Activity: Antimicrobial & Biofilm Disruption[1][2]

Inheritance of Fusaric Acid Activity

While reduction to the piperidine ring alters the electronic profile, the 5-butyl "tail" retains the amphiphilic character necessary for membrane interaction.

  • Target: Biofilm formation in Staphylococcus species (e.g., S. haemolyticus, S. aureus).[1][2]

  • Mechanism: Downregulation of quorum sensing (agrB) and stress response genes (clpB, groES).

Protocol: Biofilm Inhibition Assay
  • Culture: Grow S. aureus in Tryptic Soy Broth (TSB) + 1% glucose.

  • Treatment: Add 5-butylpiperidine-2-carboxylic acid (10–200

    
    g/mL) to 96-well plates.
    
  • Incubation: 37°C for 24 hours (static).

  • Staining: Wash wells, fix with methanol, and stain with 0.1% Crystal Violet.

  • Quantification: Solubilize dye with 33% acetic acid and measure OD at 590 nm.

Signaling Pathway Diagram:

BiofilmPathway Compound 5-Butylpiperidine Derivative Membrane Bacterial Membrane Compound->Membrane Permeation Stress Stress Response (groES, clpB) Compound->Stress Downregulates QS Quorum Sensing (agr System) Membrane->QS Disrupts Signaling Biofilm Biofilm Maturation QS->Biofilm Inhibits Stress->Biofilm Reduces Viability

Figure 2: Mechanism of biofilm inhibition targeting quorum sensing and stress response pathways.

Peptidomimetic Applications

5-Alkylpipecolic acids are invaluable in drug design as conformationally constrained amino acids .[3]

  • Application: Replacing Proline or Homoproline in peptide sequences.

  • Effect: The 6-membered ring locks the backbone

    
     and 
    
    
    
    angles, stabilizing
    
    
    -turn secondary structures.
  • Use Case: Design of RGD (Arg-Gly-Asp) mimetics for Integrin

    
     antagonism  (anti-cancer/anti-angiogenic).
    

References

  • Patent WO2016038379A1. An anticonvulsant compound. (2016).[4][5] World Intellectual Property Organization. Link

  • Tung, T. T., et al. (2017). Fusaric acid and analogues as Gram-negative bacterial quorum sensing inhibitors. European Journal of Medicinal Chemistry, 126, 1011-1020. Link

  • Zhang, Y., et al. (2022). The Fusaric Acid Derivative qy17 Inhibits Staphylococcus haemolyticus by Disrupting Biofilm Formation.[1][2] Frontiers in Microbiology. Link

  • Sernissi, L., et al. (2014).[3][6] Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics.[3][4][7] Chemistry – A European Journal, 20(35). Link

  • PubChem Compound Summary. 1-Butylpiperidine-2-carboxylic acid (Structural Reference). National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Pharmacological Properties of Alkyl-Substituted Pipecolic Acids

This guide provides a technical deep-dive into the pharmacological landscape of alkyl-substituted pipecolic acids. It moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) that dri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the pharmacological landscape of alkyl-substituted pipecolic acids. It moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) that drive their utility as local anesthetics, NMDA receptor antagonists, and GABAergic modulators.

Executive Summary

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic


-amino acid and a homolog of proline.[1] While the parent compound exhibits weak biological activity, its alkyl-substituted derivatives represent a "privileged scaffold" in medicinal chemistry.[1]

The pharmacological profile of this class bifurcates based on the site of substitution:

  • N-Alkylation (with Amide formation): Yields voltage-gated sodium channel blockers (local anesthetics like Ropivacaine).[1]

  • C4-Ring Substitution: Yields potent NMDA receptor antagonists (e.g., Selfotel) or partial agonists.[1]

  • N-Alkylation (with Lipophilic Tethers): Yields GABA uptake inhibitors (GAT-1/GAT-3 modulators).[1]

This guide dissects these pathways, providing actionable SAR data, mechanistic insights, and validated synthesis protocols.

Structural Classes & SAR Analysis

Class A: N-Alkyl Pipecoloxylidides (Local Anesthetics)

The most commercially successful application of the pipecolic acid scaffold. The core pharmacophore consists of a lipophilic aromatic head (2,6-xylidine) linked via an amide bond to the pipecolic acid nitrogen, which bears an alkyl tail.

SAR Logic:

  • Lipophilicity (

    
    ):  Potency correlates directly with the length of the N-alkyl chain.
    
    • Methyl (Mepivacaine): Low lipid solubility

      
       Moderate potency, fast onset.[1]
      
    • Butyl (Bupivacaine): High lipid solubility

      
       High potency, long duration, but high cardiotoxicity.[1]
      
    • Propyl (Ropivacaine): Optimized balance. Sufficient lipophilicity for potency with reduced cardiotoxicity compared to the butyl analog.[1]

  • Stereochemistry: The (S)-enantiomer is consistently less cardiotoxic than the (R)-enantiomer due to differential binding kinetics at the cardiac

    
     channel.
    
Class B: C4-Substituted Derivatives (NMDA Antagonists)

Rigidification of the glutamate skeleton within the piperidine ring creates potent NMDA antagonists.

  • Key Compound: CGS 19755 (Selfotel).[1][2]

  • Structure: cis-4-(phosphonomethyl)piperidine-2-carboxylic acid.[1][2][3][4]

  • Mechanism: Competitive antagonist at the glutamate recognition site of the NMDA receptor.

  • SAR Criticality: The cis configuration is essential. The phosphate group mimics the distal carboxylate of glutamate, while the piperidine ring restricts conformational entropy, enhancing binding affinity (

    
     nM).
    
Class C: Ring-Methylated Pipecolic Acids

Simple ring methylation (3-Me, 4-Me, 5-Me) alters the conformational pucker of the piperidine ring, affecting transport and receptor binding.

  • 4-Methylpipecolic Acid: Used as a probe for conformational requirements of amino acid transport systems (System A vs. System L).[1]

  • 5-Methylpipecolic Acid: Often used to fine-tune the steric bulk in peptide mimetics.[1]

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways modulated by these derivatives: presynaptic GABA transport inhibition versus postsynaptic NMDA antagonism.[1]

MOA_Pathways Substrate Alkyl-Pipecolic Derivatives Target_Na Voltage-Gated Na+ Channels Substrate->Target_Na N-Alkyl Amides (e.g., Ropivacaine) Target_NMDA NMDA Receptor (Glutamate Site) Substrate->Target_NMDA C4-Phosphono (e.g., Selfotel) Target_GAT GABA Transporter (GAT-1 / GAT-3) Substrate->Target_GAT N-Lipophilic Tails Effect_Anesthesia Block Action Potential (Local Anesthesia) Target_Na->Effect_Anesthesia Effect_Neuroprotection Inhibit Ca2+ Influx (Neuroprotection) Target_NMDA->Effect_Neuroprotection Effect_Inhibition Increase Synaptic GABA (Anticonvulsant) Target_GAT->Effect_Inhibition

Figure 1: Divergent pharmacological pathways of pipecolic acid derivatives based on substitution pattern.

Comparative Pharmacological Data

The table below summarizes key potency metrics for the most relevant derivatives.

Compound ClassDerivativeSubstitutionTargetPotency / AffinityClinical/Research Status
Anesthetic MepivacaineN-Methyl

Channel
Relative Potency: 2Rapid onset, medium duration.[1]
Anesthetic RopivacaineN-Propyl (S)

Channel
Relative Potency: 3High safety margin (CNS/Cardio).[1]
Anesthetic BupivacaineN-Butyl

Channel
Relative Potency: 4Long duration, higher toxicity.[1]
NMDA Antagonist CGS 19755cis-4-PhosphonomethylNMDA (Glu site)

nM
Investigated for stroke (halted).[1]
NMDA Antagonist CGS 19755 (trans)trans-4-PhosphonomethylNMDA (Glu site)

nM
Inactive isomer (Stereospecificity).[1]
GABA Modulator L-Pipecolic AcidUnsubstitutedGABA Binding

nM
Only in presence of barbiturates.[1]

Experimental Protocol: Synthesis of cis-4-Methylpipecolic Acid

For researchers requiring a functionalized core for SAR studies, the synthesis of cis-4-methylpipecolic acid is a critical entry point.[1] This protocol utilizes a robust "Ene" reaction approach.[1]

Objective: Stereoselective synthesis of (2S,4R)-4-methylpipecolic acid.

Reagents & Equipment[1][5]
  • Starting Material: N-Boc-L-pyroglutamic acid ethyl ester.[1]

  • Reagents: LiHMDS (Lithium hexamethyldisilazide), Methyl iodide (MeI),

    
    , Triethylsilane (
    
    
    
    ), TFA (Trifluoroacetic acid).
  • Equipment: Schlenk line (inert atmosphere), HPLC (C18 column), NMR (400 MHz).

Step-by-Step Methodology
  • Enolate Methylation (C4 Functionalization):

    • Dissolve N-Boc-L-pyroglutamic acid ethyl ester (10 mmol) in dry THF at -78°C under Argon.

    • Add LiHMDS (1.1 eq) dropwise over 20 mins to generate the enolate.

    • Add Methyl iodide (1.5 eq) and stir for 2 hours, allowing temperature to rise to -40°C.

    • Checkpoint: TLC should show disappearance of starting material (

      
       shift).[1]
      
    • Mechanism: Steric hindrance from the Boc group directs the methyl group to the trans position relative to the carboxylate, setting the C4 stereocenter.

  • Lactam Reduction to Piperidine Ring:

    • Treat the methylated intermediate with

      
       (2.0 eq) in THF to reduce the ester to the alcohol (if retaining the ring) or use Super-Hydride for direct lactam reduction depending on the specific intermediate pathway chosen.
      
    • Alternative (High Yield): Use a "Reductive Alkylation" sequence.[1][5] Hydrolyze the lactam to the open-chain amino acid, then perform a reductive amination cyclization.

  • Deprotection & Isolation:

    • Dissolve the N-Boc protected intermediate in DCM/TFA (1:1 v/v). Stir at room temperature for 1 hour.

    • Evaporate volatiles under reduced pressure.[1][6]

    • Purify via Ion-Exchange Chromatography (Dowex 50W-X8).[1] Elute with 1M

      
      .[1]
      
    • Yield: Expect ~60-70% overall yield.[1]

Validation
  • 1H-NMR (D2O): Look for the methyl doublet at

    
     ppm.[1] The coupling constants (
    
    
    
    values) of the C2 proton will confirm the cis relationship between the C2-COOH and C4-Me groups (axial-equatorial relationships).

Diagram: SAR Decision Matrix

This logic flow helps medicinal chemists decide which substitution pattern to pursue based on the desired therapeutic endpoint.[1]

SAR_Logic Start Pipecolic Acid Scaffold Decision1 Target Receptor? Start->Decision1 Branch_Na Voltage-Gated Na+ Decision1->Branch_Na Branch_NMDA NMDA Receptor Decision1->Branch_NMDA Branch_GABA GABA Transporter Decision1->Branch_GABA Mod_Na Add 2,6-Xylidide Amide + N-Alkyl Chain (C3-C4) Branch_Na->Mod_Na Mod_NMDA Add C4-Phosphonate or C4-Tetrazole Branch_NMDA->Mod_NMDA Mod_GABA Add N-Lipophilic Spacer (e.g., Diarylbutenyl) Branch_GABA->Mod_GABA Result_Na Local Anesthetic (Ropivacaine) Mod_Na->Result_Na Result_NMDA Neuroprotectant (Selfotel) Mod_NMDA->Result_NMDA Result_GABA Anticonvulsant (Novel GAT Inhibitor) Mod_GABA->Result_GABA

Figure 2: Strategic modification of the pipecolic acid core for targeted pharmacology.

References

  • Local Anesthetics SAR: McClure, C. P., et al. "Pharmacological determinants of the local anesthetic activity of N-alkyl-pipecoloxylidides."[1] Anesthesiology, 1998.[1] Link

  • NMDA Antagonists: Lehmann, J., et al. "CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist."[1][4] Journal of Pharmacology and Experimental Therapeutics, 1988.[1] Link

  • Synthesis Protocol: Mühlemann, C., et al. "4-Oxo-pipecolic acid hydrochloride."[1][6] Organic Syntheses, 2011, Vol. 88, pp. 224-237.[1] Link

  • GABA Interactions: Feigenbaum, P., & Chang, Y. F.[1] "Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes."[1][7] Brain Research, 1986.[1] Link

  • GAT Inhibitors: Clausen, R. P., et al. "Structure-activity relationship of selective GABA uptake inhibitors."[1] Bioorganic & Medicinal Chemistry, 2015.[1][8] Link

Sources

Foundational

Therapeutic Potential of Reduced Fusaric Acid Analogs: From Detoxification to Drug Design

Executive Summary Fusaric acid (FA; 5-butylpicolinic acid) is a potent mycotoxin produced by Fusarium species, known for its ability to inhibit dopamine -hydroxylase (DBH) and chelate divalent metal ions. While FA exhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fusaric acid (FA; 5-butylpicolinic acid) is a potent mycotoxin produced by Fusarium species, known for its ability to inhibit dopamine


-hydroxylase (DBH) and chelate divalent metal ions. While FA exhibits significant anti-proliferative and antimicrobial properties, its clinical utility is hampered by systemic toxicity (hypotension, neurotoxicity). This guide explores the "reduced" paradigm of FA, distinguishing between its metabolic reduction to Fusarinol  (a detoxification mechanism) and the synthetic development of Reduced-State Analogs  (hydrazides, amides, and alcohols). These analogs leverage the FA scaffold's lipophilicity while modulating its metal-chelating pharmacophore to enhance therapeutic index, particularly in oncology (targeting zinc-finger proteins) and antimicrobial resistance (disrupting biofilms).

The Chemistry of Reduction: Fusaric Acid vs. Fusarinol

Understanding the therapeutic potential requires distinguishing between the parent toxin and its reduced forms. The "reduction" occurs primarily at the carboxylic acid moiety, altering the molecule's ability to coordinate metal ions.

Structural Comparison
FeatureFusaric Acid (FA)Fusarinol (Reduced FA)Synthetic Analogs (e.g., Hydrazides)
Chemical Name 5-butylpyridine-2-carboxylic acid5-butyl-2-pyridinemethanol5-butylpyridine-2-carbohydrazide
Core Moiety Picolinic Acid (COOH)Pyridinemethanol (

)
Picolinohydrazide (

)
Metal Chelation High (Bidentate N-O donor)Low/NegligibleTunable (N-N-O tridentate potential)
Toxicity High (Phytotoxic, Hypotensive)Low (Detoxified metabolite)Moderate to Low (Target-specific)
Primary Source Fusarium oxysporum metaboliteAspergillus tubingensis biotransformationSynthetic Derivatization
The Detoxification Mechanism

In nature, fungi like Aspergillus tubingensis convert FA to Fusarinol to survive. The reduction of the carboxyl group (


) to a hydroxymethyl group (

) destroys the picolinic acid pharmacophore required for potent metal chelation. This renders Fusarinol significantly less phytotoxic, serving as a "metabolic safety valve." Drug developers mimic this strategy: by modifying the carboxyl group into amides or hydrazides, they retain the lipophilic butyl chain (essential for membrane penetration) while fine-tuning the chelation strength to target cancer cells without causing systemic metal depletion.

Mechanistic Pharmacology

The therapeutic efficacy of reduced FA analogs hinges on three distinct mechanisms:

  • Metal Chelation & DNA Repair Inhibition: FA and its hydrazide analogs chelate Zinc (

    
    ) and Copper (
    
    
    
    ). In cancer cells, this strips Zinc from Zinc-finger proteins (e.g., PARP), inhibiting DNA repair mechanisms and inducing apoptosis.
  • Dopamine

    
    -Hydroxylase (DBH) Inhibition:  The pyridine core mimics the substrate for DBH, reducing norepinephrine synthesis. This is the basis for FA's hypotensive effect, which analogs aim to minimize.
    
  • Mitochondrial Stress: The lipophilic tail allows the molecule to penetrate mitochondrial membranes, disrupting the electron transport chain and generating Reactive Oxygen Species (ROS).

Visualization: Mechanism of Action

FA_Mechanism FA Fusaric Acid / Analogs Membrane Cell Membrane (Lipophilic Butyl Chain) FA->Membrane Penetration Metal Metal Chelation (Zn2+, Cu2+) Membrane->Metal DBH DBH Enzyme Membrane->DBH Mito Mitochondria Membrane->Mito DNA_Repair Inhibit DNA Repair (Zinc Fingers) Metal->DNA_Repair Zn Depletion Hypotension Reduced Norepinephrine (Hypotension) DBH->Hypotension Block Synthesis ROS ROS Generation Apoptosis Mito->ROS Uncoupling

Caption: Mechanistic pathways of Fusaric Acid and its analogs. The lipophilic tail facilitates entry, while the head group determines specific target engagement (Metal vs. Enzyme).

Therapeutic Applications & Data

Oncology: Targeting the Zinc Dependence

Synthetic analogs, particularly hydrazides and benzamides (e.g., Fusarithioamide B), have shown superior IC50 values compared to the parent FA, often with better selectivity for cancer cells over normal fibroblasts.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (

M)
Reference
Fusaric Acid (FA) MCF-7Breast~83.0[Stack et al., 2004]
FA HepG2Liver~134.0[Stack et al., 2004]
Fusarithioamide B MCF-7Breast0.21 [Abdallah et al., 2018]
Fusarithioamide B HCT-116Colon0.59 [Abdallah et al., 2018]
Picolinohydrazide SH-SY5YNeuroblastoma5.70 [Taha et al., 2017]

Note: Fusarithioamide B (an amide analog) demonstrates nanomolar potency, significantly outperforming the parent FA.

Antimicrobial: Biofilm Disruption

While Fusarinol is less toxic, specific amide derivatives retain potent antimicrobial activity, particularly against resistant strains. They function likely by disrupting quorum sensing (QS), a process dependent on signal molecules that FA analogs can mimic or block.

Table 2: Antimicrobial Efficacy (MIC)

CompoundPathogenMIC (

g/mL)
Activity Type
Fusaric Acid S. aureus64 - 128Bacteriostatic
Fusarithioamide B C. albicans1.9 Fungicidal
FA-Amide Analog 8c S. aureus (MRSA)4.0 Bactericidal
Fusarinol Fusarium spp.>200Inactive (Detoxified)

Experimental Protocols

Synthesis of Reduced Analogs (Hydrazides)

This protocol describes the conversion of Fusaric Acid to its hydrazide derivative, a common "reduced state" analog with enhanced stability and chelation properties.

Reagents: Fusaric Acid, Ethanol, Thionyl Chloride (


), Hydrazine Hydrate (

).

Step-by-Step Protocol:

  • Esterification: Dissolve Fusaric Acid (1.0 eq) in absolute ethanol. Add catalytic

    
     or generate in situ using 
    
    
    
    (1.2 eq) at 0°C. Reflux for 4 hours.
  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with Ethyl Acetate.[1][2] Dry over 
    
    
    
    to yield Ethyl Fusarate.
  • Hydrazinolysis: Dissolve Ethyl Fusarate (1.0 eq) in ethanol. Add Hydrazine Hydrate (5.0 eq, excess to prevent dimer formation) dropwise.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Purification: Cool the solution. The hydrazide typically precipitates as a white/off-white solid. Filter and recrystallize from ethanol.

  • Characterization: Verify structure via

    
    H-NMR (Look for disappearance of ethyl signals and appearance of hydrazide protons at 
    
    
    
    9.0 and 4.5 ppm).
Synthesis Workflow Diagram

Synthesis_Workflow Start Fusaric Acid (Parent) Step1 Esterification (EtOH / H2SO4) Start->Step1 Inter Ethyl Fusarate (Intermediate) Step1->Inter Step2 Hydrazinolysis (N2H4.H2O / Reflux) Inter->Step2 Product Fusaric Acid Hydrazide (Target Analog) Step2->Product

Caption: Synthetic route for converting Fusaric Acid to its Hydrazide analog via an ester intermediate.

Metal Chelation Assay (Validation)

To confirm the "reduced" chelation potential or specific binding of the analog:

  • Preparation: Prepare 100

    
    M solutions of the Analog and Fusaric Acid in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add aliquots of

    
     or 
    
    
    
    (0.1 – 2.0 equivalents).
  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: Look for bathochromic shifts (red shift) indicating complex formation. Compare the binding constant (

    
    ) of the Analog vs. Parent FA. A "safer" analog should ideally show tunable affinity—strong enough for intratumoral zinc depletion but weaker than systemic chelators like EDTA.
    

Future Outlook

The future of Fusaric Acid lies in structural optimization rather than the parent molecule itself.

  • Prodrug Strategies: Developing "masked" Fusarinol derivatives that oxidize back to Fusaric Acid only within the oxidative environment of a tumor.

  • Hydrogel Delivery: Incorporating FA-analogs into hydrogels (e.g., chitosan-based) for localized delivery to wound infections, minimizing systemic hypotension risks.

  • Gene Therapy: Using diacylhydrazine analogs (related to FA hydrazides) as orthogonal switches for ecdysone-based gene expression systems.

References

  • Stack, B. C., et al. (2004). Fusaric acid: a novel agent and mechanism to treat HNSCC. Otolaryngology–Head and Neck Surgery, 131(1), 54-60. Link

  • Crutcher, F. K., et al. (2014). Conversion of fusaric acid to fusarinol by Aspergillus tubingensis: a detoxification reaction. Journal of Chemical Ecology, 40(1), 84-89. Link

  • Abdallah, I. I., et al. (2018). Fusarithioamide B, a new benzamide derivative from the endophytic fungus Fusarium chlamydosporium with potent cytotoxic and antimicrobial activities.[1] Bioorganic & Medicinal Chemistry Letters, 28(3), 482-486. Link

  • Taha, M., et al. (2017). Synthesis of novel hydrazide derivatives as potent inhibitors of urease and their cytotoxic activity. Bioorganic Chemistry, 71, 192-200. Link

  • Tung, T. T., et al. (2017). Fusaric acid and analogues as Gram-negative bacterial quorum sensing inhibitors. European Journal of Medicinal Chemistry, 126, 1011-1020. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc-Protection of 5-Butylpiperidine-2-Carboxylic Acid

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of peptidomimetics. It addresses the specific challenges of protecting 5-butylpiperidine-2-carboxylic acid (5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of peptidomimetics. It addresses the specific challenges of protecting 5-butylpiperidine-2-carboxylic acid (5-Bu-Pip), a lipophilic, non-proteinogenic amino acid analog of pipecolic acid.

Executive Summary & Strategic Analysis

5-butylpiperidine-2-carboxylic acid presents a unique synthetic challenge compared to standard amino acids. Structurally, it possesses a secondary amine (like proline/pipecolic acid) and a significant lipophilic moiety (the 5-butyl chain).

The Challenge: Solubility & Sterics

Unlike standard pipecolic acid, the 5-butyl analog exhibits reduced water solubility and increased steric bulk.

  • Solubility: The butyl chain renders the zwitterionic starting material less soluble in pure aqueous buffers, necessitating a robust biphasic solvent system.

  • Reactivity: While secondary amines are generally good nucleophiles, the adjacent carboxylic acid (C2) and the ring constraint can slow acylation.

  • Side Reactions: The primary risk with secondary amines is the formation of "Fmoc-dipeptides" (where the protected amino acid activates and reacts with a free amino acid) or incomplete protection due to "oiling out" of the product before reaction completion.

Strategic Choice: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice over Fmoc-Cl.[1]

  • Reasoning: Fmoc-Cl is highly reactive but prone to hydrolysis and can generate Fmoc-dipeptide impurities, which are difficult to separate from the desired Fmoc-5-Bu-Pip product due to similar lipophilicity. Fmoc-OSu provides a controlled release of the Fmoc group, minimizing oligomerization while maintaining sufficient reactivity for the secondary amine.

Experimental Design & Workflow

Reagents & Materials
ReagentGrade/PurityRole
5-Butylpiperidine-2-carboxylic acid >95%Substrate (Starting Material)
Fmoc-OSu >98%Protecting Group Reagent
NaHCO₃ (Sodium Bicarbonate)ACS ReagentBase (pH maintenance)
Acetone or THF HPLC GradeOrganic Co-solvent (Solubilizer)
Ethyl Acetate (EtOAc)ACS ReagentExtraction Solvent
1M HCl or KHSO₄ AnalyticalAcidification (Quenching)
Reaction Workflow (DOT Diagram)

FmocProtectionWorkflow Start Start: 5-Bu-Pip (Solid) Solubilization Solubilization (Water/Acetone 1:1 + NaHCO3) Ensure pH 8.5-9.0 Start->Solubilization Dissolve Addition Reagent Addition Add Fmoc-OSu (1.1 eq) Dropwise at 0°C -> RT Solubilization->Addition Stir Monitoring Reaction Monitoring (TLC/HPLC) Check for disappearance of SM Addition->Monitoring 4-16 Hours Monitoring->Addition Incomplete (Add 0.1 eq Fmoc-OSu) Workup Workup Evaporate Acetone -> Wash (Et2O) Acidify (pH 2) -> Extract (EtOAc) Monitoring->Workup Complete Purification Purification Crystallization (Hexane/EtOAc) or Column Chromatography Workup->Purification Crude Oil/Solid End Final Product: Fmoc-5-Bu-Pip-OH Purification->End QC (NMR/LCMS)

Caption: Optimized workflow for Fmoc-protection of lipophilic secondary amines, emphasizing pH control and phase management.

Detailed Protocol

Step 1: Solubilization (Critical for Lipophilic Analogs)

The 5-butyl group increases hydrophobicity. Standard aqueous protocols may fail if the amino acid does not fully dissolve before reagent addition.

  • In a round-bottom flask, suspend 1.0 mmol of 5-butylpiperidine-2-carboxylic acid in 10 mL of Water .

  • Add 2.0 - 2.5 mmol (2.0 - 2.5 eq) of solid NaHCO₃.

  • Observation Point: The solution should bubble (CO₂ release) and eventually clarify. If turbidity persists due to the butyl chain, add Acetone (up to 10 mL) until a clear homogeneous phase is achieved.

    • Note: Avoid Dioxane if possible, as it is harder to remove than Acetone/THF during workup, which is crucial for this oily product.

Step 2: Acylation Reaction
  • Cool the mixture to 0°C (ice bath).

  • Dissolve 1.1 mmol (1.1 eq) of Fmoc-OSu in 10 mL of Acetone (or THF).

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes.

    • Why dropwise? Prevents precipitation of Fmoc-OSu upon contact with the aqueous phase.

  • Remove the ice bath and allow the reaction to stir at Room Temperature for 4 to 16 hours .

    • Monitoring: Use TLC (System: CHCl₃/MeOH/AcOH 90:8:2). Stain with Ninhydrin (SM will be faint yellow/brown for secondary amine) and UV (Product absorbs at 254 nm).

Step 3: Workup & Phase Separation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the organic solvent (Acetone/THF). Do not evaporate the water.

  • Aqueous Wash: Dilute the remaining aqueous residue with 20 mL Water. Wash with Diethyl Ether (2 x 15 mL) .

    • Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene) while the product remains in the aqueous phase as the carboxylate salt.

  • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1M HCl or 10% KHSO₄.

    • Caution: The product (Fmoc-5-Bu-Pip-OH) will likely precipitate as a thick oil or gum due to the butyl group, rather than a crystalline solid.

  • Extraction: Extract the cloudy/oily aqueous mixture immediately with Ethyl Acetate (3 x 20 mL) .

  • Drying: Combine organic layers, wash with Brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent to yield the crude product.

Step 4: Purification

Due to the butyl group, the crude product is often an oil.

  • Method A (Precipitation): Dissolve crude oil in a minimum amount of DCM. Add cold Hexane or Petroleum Ether dropwise with stirring to induce precipitation.

  • Method B (Chromatography): If Method A fails (oiling out), purify via silica gel column chromatography.

    • Eluent: Gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50) + 1% Acetic Acid.

Quality Control & Analytical Validation

TechniqueExpected ResultInterpretation
HPLC Single peak, >98% purityRetention time will be significantly higher than Fmoc-Pro-OH due to the butyl chain.
LC-MS [M+H]⁺ or [M+Na]⁺Verify mass corresponds to 5-Bu-Pip + Fmoc (MW of AA + 222.2).
¹H-NMR Rotameric doublingFmoc-protected secondary amines (like Proline) exhibit cis/trans rotamers around the carbamate bond. Expect doubled peaks (approx 60:40 ratio) in NMR. This is not an impurity.

Key NMR Diagnostic Signals:

  • Fmoc CH₂: Doublet at ~4.2–4.5 ppm.

  • Fmoc Aromatic: Multiplet at 7.3–7.8 ppm.

  • Butyl Group: Triplet (methyl) at ~0.9 ppm; multiplet (chain) 1.2–1.4 ppm.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[1] The Journal of Organic Chemistry, 37(22), 3404-3409.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

  • BenchChem. (2025).[2][3] "An In-depth Technical Guide to Fmoc Protection and Deprotection." BenchChem Application Notes.

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433-8436.

Sources

Application

Technical Guide: Scalable Synthesis and Purification of 5-Butylpipecolic Acid Hydrochloride

This Application Note is structured to guide researchers through the scalable synthesis of 5-butylpipecolic acid hydrochloride , a valuable non-proteinogenic amino acid scaffold used in peptidomimetics and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the scalable synthesis of 5-butylpipecolic acid hydrochloride , a valuable non-proteinogenic amino acid scaffold used in peptidomimetics and drug discovery.

Abstract & Strategic Overview

5-Butylpipecolic acid (5-butylpiperidine-2-carboxylic acid) is a conformationally restricted amino acid analogue. Unlike the more common 4-substituted piperidines, the 5-substituted scaffold offers unique vector orientation for side chains in drug design, particularly for modulating potency in GPCR ligands and protease inhibitors.

This protocol details the catalytic hydrogenation of 5-butylpicolinic acid (Fusaric Acid) . This route is selected for its atom economy, scalability, and direct access to the hydrochloride salt, avoiding the complex protecting group manipulations required by de novo ring-closing metathesis or alkylation strategies.

Key Advantages of This Route:
  • Precursor Availability: Utilizes Fusaric Acid (a natural product/mycotoxin), which is commercially available.

  • Stereocontrol: Catalytic hydrogenation of the pyridine ring predominantly yields the cis-diastereomer (kinetic product), a critical feature for defining stereochemical structure-activity relationships (SAR).

  • Scalability: The process relies on heterogeneous catalysis, allowing for easy workup via filtration.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the saturation of the aromatic pyridine ring. The use of acidic media during hydrogenation serves two purposes: it activates the pyridine ring toward reduction by protonating the nitrogen, and it traps the resulting secondary amine as a salt, preventing catalyst poisoning.

Diagram 1: Reaction Scheme (Graphviz)

ReactionScheme Start Fusaric Acid (5-Butylpicolinic Acid) Intermediate Transition State (Partially Reduced) Start->Intermediate Protonation & Adsorption Product cis-5-Butylpipecolic Acid HCl Reagents H2 (50 psi) PtO2 or Rh/C Solvent: 1M HCl/AcOH Intermediate->Product Syn-Hydrogenation

Caption: Catalytic hydrogenation pathway converting Fusaric Acid to 5-Butylpipecolic Acid HCl.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 5-Butylpicolinic acid (Fusaric acid), >98% purity.[1]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) OR 5% Rhodium on Carbon (Rh/C). Note: PtO₂ is preferred for cleaner conversion of pyridine rings in acidic media.

  • Solvent: Glacial Acetic Acid (AcOH) and 1M Hydrochloric Acid (aq).

  • Hydrogenation Apparatus: Parr Shaker or High-Pressure Autoclave.

Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
  • Dissolution: In a hydrogenation vessel, dissolve 5.0 g (27.9 mmol) of 5-butylpicolinic acid in 50 mL of glacial acetic acid.

  • Acidification: Add 3.0 mL of concentrated HCl (12M).

    • Expert Insight: The addition of HCl ensures the product forms the hydrochloride salt immediately upon reduction. This prevents the free amine from chelating the metal catalyst, which would stall the reaction.

  • Catalyst Addition: Carefully add 250 mg (5 wt%) of PtO₂.

    • Safety Precaution: Catalysts can be pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) if handling dry powder, or wet the catalyst with a small amount of water before adding the solvent.

Step 2: Hydrogenation[2][3]
  • Purge: Seal the vessel. Evacuate and purge with Nitrogen (3x), then with Hydrogen (3x).

  • Pressurize: Charge the vessel with Hydrogen gas to 50 psi (3.4 bar).

  • Reaction: Agitate (shake or stir) at Room Temperature (20–25°C) for 12–18 hours.

    • Monitoring: Monitor H₂ uptake. If uptake ceases before theoretical calculation, repressurize and agitate further. Reaction completion can be verified by TLC (ninhydrin stain) or LC-MS (disappearance of the aromatic UV signal).

Step 3: Workup and Isolation
  • Filtration: Vent the H₂ gas and purge with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 20 mL of acetic acid.

    • Caution: The spent catalyst is highly flammable. Keep the filter cake wet and dispose of it in a dedicated waste container.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 50°C to remove acetic acid. A viscous oil or semi-solid residue will remain.

  • Azeotropic Drying: To remove traces of acetic acid and water, add toluene (30 mL) and evaporate. Repeat twice.

Step 4: Salt Formation and Crystallization
  • Resuspension: Dissolve the crude residue in a minimal amount of warm ethanol (approx. 15 mL).

  • Precipitation: While stirring, slowly add diethyl ether (approx. 100 mL) until the solution becomes cloudy.

  • Crystallization: Cool the mixture to 4°C overnight. White crystals of 5-butylpipecolic acid hydrochloride should form.

  • Final Isolation: Filter the crystals, wash with cold ether, and dry under vacuum over P₂O₅.

Analytical Characterization & Specifications

To ensure the integrity of the building block, the following parameters must be met.

TestSpecificationMethod/Notes
Appearance White to off-white crystalline solidVisual inspection
Purity (HPLC) > 97.0%ELSD or CAD detection (low UV activity)
Identity (MS) [M+H]⁺ = 186.15 DaESI-MS (Positive Mode)
Stereochemistry Major diastereomer: cis (>90:10 dr)Determined by ¹H-NMR coupling constants
Chloride Content 15.5% ± 0.5%Titration (AgNO₃) to confirm mono-HCl salt
Melting Point 200–205°C (dec.)Typical for amino acid salts
Stereochemical Validation (NMR)

The cis-isomer (2,5-cis) is thermodynamically favored during hydrogenation.

  • ¹H NMR (D₂O): Look for the H-2 proton signal. In the cis-isomer, H-2 typically appears as a doublet of doublets (dd) with a small coupling constant (

    
     Hz) indicating equatorial-axial coupling if the ring adopts a chair conformation where the bulky butyl group is equatorial.
    

Critical Process Parameters (CPPs) & Troubleshooting

Diagram 2: Troubleshooting Logic

Troubleshooting Issue1 Incomplete Conversion Check1 Check H2 Pressure & Agitation Issue1->Check1 Action1 Increase Pressure (to 100 psi) or Refresh Catalyst Check1->Action1 Issue2 Product is Sticky/Oily Check2 Residual Acetic Acid Issue2->Check2 Action2 Toluene Azeotrope (3x) or Triturate with Et2O Check2->Action2 Issue3 Low Diastereoselectivity Action3 Lower Temperature (0°C) Change Solvent to H2O/HCl Issue3->Action3

Caption: Decision tree for common synthetic challenges.

Expert Notes on Stereocontrol

If the trans-isomer is required, the synthetic route must be altered. The cis-product obtained here can be epimerized at the C-2 position by heating in acetic anhydride followed by hydrolysis, or by refluxing in strong base, although this often leads to mixtures. For strict trans requirements, starting from a different chiral pool precursor (e.g., aspartic acid derivatives) is recommended [1].

References

  • Hanessian, S., et al. (2009). Diastereoselective Synthesis of Functionally Diverse Substituted Pipecolic Acids. Thieme Connect.

  • NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, 5-butyl- (Fusaric Acid) Data.

  • Organic Syntheses. General procedures for Hydrogenation of Pyridines to Piperidines. (Adapted from standard protocols for Pipecolic Acid).

  • Cayman Chemical. Fusaric Acid Product Information.

Sources

Method

Application Notes & Protocols: A Chemoenzymatic Route for the Synthesis of 5-Alkyl-L-Pipecolic Acids

Introduction 5-Alkyl-L-pipecolic acids are valuable chiral building blocks in medicinal chemistry and drug development. As conformationally constrained analogs of amino acids, their incorporation into peptides and small...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Alkyl-L-pipecolic acids are valuable chiral building blocks in medicinal chemistry and drug development. As conformationally constrained analogs of amino acids, their incorporation into peptides and small molecules can significantly influence biological activity and pharmacokinetic properties.[1] Traditional chemical syntheses of these compounds often require multiple steps, the use of protecting groups, and challenging stereocontrol, which can be inefficient and generate significant waste.[1] Chemoenzymatic routes offer a powerful alternative, harnessing the exquisite selectivity of enzymes to create chiral centers with high fidelity under mild, environmentally benign conditions.[2][3]

This guide provides a detailed overview and protocol for a robust chemoenzymatic strategy to synthesize enantiomerically pure 5-alkyl-L-pipecolic acids. The proposed route leverages a key enzymatic desymmetrization step, followed by efficient chemical transformations and a final, stereoselective enzymatic reduction. This approach is designed for researchers and scientists in drug discovery and development seeking a scalable and sustainable method for accessing this important class of molecules.

Strategic Overview: A Three-Pillar Approach

Our proposed chemoenzymatic strategy is built on three key transformations:

  • Enzymatic Desymmetrization: The synthesis begins with a prochiral 3-alkyl-glutaric anhydride. A highly selective lipase, such as Candida antarctica Lipase B (CALB), catalyzes the asymmetric hydrolysis or alcoholysis of the anhydride to yield a chiral monoester. This step establishes the critical stereocenter that will ultimately define the L-configuration at the C5 position of the pipecolic acid ring.[4][5]

  • Chemo-Selective Transformations: The resulting chiral monoester undergoes a series of chemical modifications to construct the piperidine ring. This includes a Curtius rearrangement to install the nitrogen atom, followed by cyclization to form a cyclic imine intermediate (a tetrahydropyridine derivative).

  • Biocatalytic Asymmetric Reduction: The final and crucial step involves the stereoselective reduction of the cyclic imine intermediate using an (R)-selective imine reductase (IRED). This enzymatic reduction specifically generates the desired (2S, 5S)-diastereomer, corresponding to the L-pipecolic acid configuration.[6][7]

This modular approach combines the best of both worlds: the unparalleled stereocontrol of biocatalysis and the efficiency of modern organic chemistry.

Visualizing the Workflow

The following diagram illustrates the overall chemoenzymatic cascade for the synthesis of 5-alkyl-L-pipecolic acids.

chemoenzymatic_synthesis cluster_0 Pillar 1: Enzymatic Desymmetrization cluster_1 Pillar 2: Chemical Ring Formation cluster_2 Pillar 3: Biocatalytic Reduction Prochiral Prochiral 3-Alkyl-Glutaric Anhydride Enzyme Lipase (e.g., CALB) + Alcohol (R'OH) Prochiral->Enzyme Asymmetric Alcoholysis Monoester Chiral Monoester Enzyme->Monoester Curtius Curtius Rearrangement Monoester->Curtius 1. Acid activation 2. NaN₃, heat Cyclization Intramolecular Cyclization Curtius->Cyclization Spontaneous Imine Cyclic Imine Intermediate (Δ¹-Piperideine) Cyclization->Imine IRED (R)-Imine Reductase (IRED) + Cofactor Recycling (e.g., GDH/Glucose) Imine->IRED Asymmetric Reduction FinalProduct 5-Alkyl-L-Pipecolic Acid Derivative IRED->FinalProduct

Caption: Chemoenzymatic workflow for 5-alkyl-L-pipecolic acid synthesis.

Detailed Protocols and Methodologies

Part 1: Lipase-Catalyzed Desymmetrization of 3-Alkyl-Glutaric Anhydride

Rationale: The choice of Candida antarctica Lipase B (CALB) is based on its well-documented robustness, broad substrate scope, and high enantioselectivity in the desymmetrization of prochiral anhydrides and diesters.[4][5] The use of diallyl carbonate can be advantageous in some cases due to the "olefin effect," which may enhance enantioselectivity.[5] The reaction is typically performed in a solvent-free system or in a non-polar organic solvent to maximize enzyme activity.

Protocol:

  • Materials:

    • 3-Alkyl-glutaric anhydride (1.0 eq)

    • Immobilized Candida antarctica Lipase B (Novozym 435) (10-20% w/w of substrate)

    • Ethanol (1.1 eq)

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • To a clean, dry flask, add the 3-alkyl-glutaric anhydride and MTBE.

    • Add the immobilized CALB to the mixture.

    • Warm the mixture to 40-50°C with gentle stirring.

    • Slowly add the ethanol dropwise over 1-2 hours.

    • Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess (ee). The reaction is typically complete within 24-48 hours.

    • Upon completion, filter off the enzyme. The immobilized enzyme can often be washed and reused.

    • Evaporate the solvent under reduced pressure to yield the crude chiral monoester. Purification can be achieved by column chromatography if necessary.

Expected Outcome: This protocol should yield the corresponding chiral monoester with high enantiomeric excess (>95% ee).

Part 2: Chemical Synthesis of the Cyclic Imine Intermediate

Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an isocyanate, which can then be trapped to form a carbamate or, in this case, cyclize. This sequence efficiently introduces the necessary nitrogen atom for the piperidine ring.

Protocol:

  • Materials:

    • Chiral monoester from Part 1 (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous toluene

  • Procedure:

    • Dissolve the chiral monoester in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of DPPA.

    • Allow the reaction to slowly warm to room temperature and then heat to 80-90°C. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

    • Maintain the temperature until the reaction is complete (typically 2-4 hours, monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • The crude reaction mixture containing the cyclic imine can be worked up by washing with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The crude imine is often used directly in the next step without extensive purification due to its potential instability.

Part 3: Imine Reductase (IRED)-Mediated Asymmetric Reduction

Rationale: Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of imines.[7][8] A wide variety of IREDs are now commercially available or can be produced recombinantly, offering a toolkit of biocatalysts with different stereoselectivities. For the synthesis of L-pipecolic acids, an (R)-selective IRED is required to reduce the Δ¹-piperideine intermediate to the (2S, 5S)-product. A cofactor recycling system, such as glucose dehydrogenase (GDH) and glucose, is essential for driving the reaction to completion and making the process economically viable.[6]

Protocol:

  • Materials:

    • Crude cyclic imine from Part 2 (1.0 eq, ~5-10 mM final concentration)

    • (R)-selective Imine Reductase (lyophilized cell-free extract or purified enzyme)

    • NADP⁺ (0.5-1 mM)

    • Glucose Dehydrogenase (GDH)

    • D-Glucose (1.5-2.0 eq)

    • Potassium phosphate buffer (100 mM, pH 7.0-8.0)

    • DMSO (as a co-solvent, if needed for substrate solubility, typically 1-5% v/v)

  • Procedure:

    • In a temperature-controlled vessel, prepare the reaction buffer containing D-glucose and NADP⁺.

    • Add the GDH and the (R)-selective IRED.

    • Dissolve the crude cyclic imine in a minimal amount of DMSO and add it to the buffered enzyme solution with gentle stirring.

    • Maintain the reaction at a constant temperature (typically 25-30°C) and pH.

    • Monitor the reaction for the formation of the desired 5-alkyl-L-pipecolic acid derivative by LC-MS and chiral HPLC to determine conversion, diastereomeric ratio (dr), and enantiomeric excess (ee).

    • Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a water-miscible organic solvent like acetonitrile or by acidification.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • The supernatant containing the product can be purified using standard techniques such as ion-exchange chromatography or crystallization.

Data Summary and Expected Results

The following table summarizes the expected outcomes for each key step of the chemoenzymatic route.

StepTransformationKey Reagent/EnzymeTypical YieldStereoselectivity
1 DesymmetrizationCandida antarctica Lipase B>90%>95% ee
2 Ring FormationDiphenylphosphoryl azide (DPPA)70-85%(Stereocenter preserved)
3 Asymmetric Reduction(R)-Imine Reductase (IRED)>80%>98% de, >99% ee

Conclusion and Outlook

This chemoenzymatic approach provides a highly efficient and stereoselective route to valuable 5-alkyl-L-pipecolic acids. By strategically combining the strengths of enzymatic catalysis for asymmetric induction and chemical synthesis for robust bond formation, this methodology overcomes many of the limitations of purely chemical approaches. The process is characterized by mild reaction conditions, high selectivity, and the potential for scalability, making it an attractive option for both academic research and industrial drug development. Future work may focus on developing one-pot cascade reactions that integrate several of these steps, further improving the overall efficiency and sustainability of the synthesis.[9][10]

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.Journal of the American Chemical Society.
  • Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles.GtR.
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity.Plant Physiology.
  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
  • Expanding the repertoire of imine reductases by mining divergent biosynthetic pathways for promiscuous reactivity.
  • A versatile route towards 6-arylpipecolic acids.Beilstein Journal of Organic Chemistry.
  • Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster.Journal of the American Chemical Society.
  • Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida.Applied and Environmental Microbiology.
  • The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines.
  • Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor.Molecules.
  • Imine Reductase Cascades for the Synthesis of Satur
  • Imine Reductases: A New Biocatalyst for Chiral Amine Synthesis.
  • Recent Desymmetrization Reactions By CALB.
  • Use of transaminase enzymes for the synthesis of pharmaceutical intermedi
  • Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9).
  • Recent Desymmetrization Reactions By CALB.Semantic Scholar.
  • Asymmetric total synthesis of (+)-(2R,4′R,8′R)
  • Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines.Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Application Notes and Protocols for the Incorporation of 5-Butylpipecolic Acid into Bioactive Peptides

Introduction: Expanding the Chemical Space of Peptidic Therapeutics with 5-Butylpipecolic Acid The therapeutic landscape is continually enriched by the development of novel peptide-based drugs. These molecules offer high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptidic Therapeutics with 5-Butylpipecolic Acid

The therapeutic landscape is continually enriched by the development of novel peptide-based drugs. These molecules offer high specificity and potency, often with a favorable safety profile compared to small molecules. However, native peptides can suffer from limitations such as poor metabolic stability and low cell permeability. A powerful strategy to overcome these drawbacks is the incorporation of non-canonical amino acids, which can introduce unique structural and physicochemical properties.[1]

This guide focuses on 5-butylpipecolic acid, a fascinating non-canonical amino acid that combines the conformational rigidity of a pipecolic acid scaffold with the lipophilicity of a butyl side chain. The incorporation of this building block into peptide sequences can lead to enhanced proteolytic resistance, improved membrane permeability, and the ability to probe novel receptor interactions. These attributes make 5-butylpipecolic acid a valuable tool for researchers, scientists, and drug development professionals seeking to design next-generation bioactive peptides with improved therapeutic potential.

This document provides a comprehensive overview of the synthesis of 5-butylpipecolic acid, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the anticipated impact on peptide bioactivity.

Part 1: Synthesis and Characterization of 5-Butylpipecolic Acid

A reliable supply of high-purity 5-butylpipecolic acid is the prerequisite for its successful application in peptide synthesis. While a direct, one-pot synthesis from simple starting materials is not yet established, a robust and adaptable multi-step synthesis can be employed, drawing from established methods for the synthesis of substituted piperidines and pipecolic acids.[2][3] The following protocol is a representative, plausible route.

Proposed Synthetic Pathway

The synthesis of 5-butylpipecolic acid can be envisioned through a pathway involving a regioselective Baeyer-Villiger reaction followed by ring-closing metathesis, starting from a suitably protected proline derivative. This approach allows for good stereocontrol and the introduction of the butyl group at the desired position.

G A Protected Prolinol Derivative B Ketone Intermediate A->B Oxidation C Lactone Intermediate B->C Baeyer-Villiger Oxidation D Alkylated Intermediate C->D Grignard Reaction (Butylmagnesium bromide) E Ring-Opened Intermediate D->E Hydrolysis & Protection F 5-Butylpipecolic Acid E->F Ring-Closing Metathesis & Deprotection

Caption: Proposed synthetic workflow for 5-butylpipecolic acid.

Detailed Synthetic Protocol (Adapted from General Methodologies)

Disclaimer: This protocol is a composite based on established chemical transformations and should be optimized and validated in a laboratory setting.

Step 1: Oxidation of a Protected Prolinol Derivative to the Corresponding Ketone

  • Dissolve the N-protected prolinol derivative in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, Dess-Martin periodinane, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Regioselective Baeyer-Villiger Oxidation

  • Dissolve the ketone intermediate from Step 1 in DCM.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer and concentrate to yield the lactone intermediate.

Step 3: Grignard Reaction for Butyl Group Installation

  • Prepare a solution of the lactone intermediate in anhydrous tetrahydrofuran (THF).

  • Add a solution of butylmagnesium bromide in THF dropwise at -78 °C.

  • Allow the reaction to proceed at this temperature for several hours.

  • Quench the reaction with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry, and purify.

Step 4: Hydrolysis and Protection

  • Hydrolyze the intermediate from Step 3 under acidic or basic conditions to open the ring.

  • Protect the resulting amino and carboxylic acid functionalities with appropriate protecting groups for the subsequent steps (e.g., Boc for the amine and a methyl ester for the carboxylic acid).

Step 5: Ring-Closing Metathesis and Deprotection

  • Subject the diene intermediate from Step 4 to ring-closing metathesis using a Grubbs catalyst.

  • Once the cyclization is complete, remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc and saponification for the methyl ester) to yield 5-butylpipecolic acid.

  • Purify the final product by recrystallization or chromatography.

Physicochemical Properties of 5-Butylpipecolic Acid

The physicochemical properties of 5-butylpipecolic acid are crucial for its handling and for predicting the properties of the resulting peptides. The following table provides estimated values based on the properties of L-pipecolic acid and the contribution of the butyl group.

PropertyEstimated ValueRationale and Significance
Molecular Weight ~185.27 g/mol Calculated based on the chemical formula (C10H19NO2).
LogP ~1.5 - 2.0The butyl group significantly increases lipophilicity compared to pipecolic acid, potentially enhancing membrane permeability of the resulting peptide.[4]
pKa (Acidic) ~2.0Similar to the parent pipecolic acid, indicating a strongly acidic carboxyl group.
pKa (Basic) ~10.5Similar to the parent pipecolic acid, indicating a basic secondary amine.
Solubility Sparingly soluble in water; soluble in organic solvents.Increased lipophilicity reduces aqueous solubility. Good solubility in SPPS solvents like DMF and NMP is expected.[5]
Appearance White to off-white crystalline solid.Typical appearance for amino acids.

Part 2: Incorporation of 5-Butylpipecolic Acid into Peptides via SPPS

The incorporation of 5-butylpipecolic acid into a growing peptide chain on a solid support presents challenges due to its nature as a sterically hindered N-substituted amino acid.[6] Standard coupling protocols may result in low yields and incomplete reactions. Therefore, optimized strategies are required.

Challenges in Coupling 5-Butylpipecolic Acid
  • Steric Hindrance: The bulky butyl group and the cyclic nature of the pipecolic acid ring hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • N-Substitution: The secondary amine of pipecolic acid is less nucleophilic than the primary amine of most proteinogenic amino acids, slowing down the coupling reaction.

Recommended SPPS Strategy: Fmoc/tBu Chemistry

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the recommended strategy due to its milder deprotection conditions compared to Boc-SPPS, which helps in preserving the integrity of complex peptides.[7]

G cluster_0 SPPS Cycle for Incorporating 5-Butylpipecolic Acid A Resin-Bound Peptide (Free N-terminus) C Coupling Reaction (Extended Time / Double Coupling) A->C B Fmoc-5-Butylpipecolic Acid + Coupling Reagents B->C D Washing C->D E Fmoc Deprotection (Piperidine in DMF) D->E F Washing E->F G Ready for Next Amino Acid F->G

Caption: Optimized SPPS cycle for incorporating 5-butylpipecolic acid.

Detailed Protocol for Incorporation

Materials:

  • Fmoc-5-butylpipecolic acid

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • High-quality DMF and DCM

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[8][9]

  • Base: Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of Fmoc-5-butylpipecolic acid:

    • In a separate vessel, dissolve Fmoc-5-butylpipecolic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction (Double Coupling Recommended):

    • First Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x).

    • Second Coupling: Repeat steps 4 and 5a with a fresh solution of activated amino acid. Agitate for another 1-2 hours.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat SPPS Cycle: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Causality Behind Choices:

  • Potent Coupling Reagents (HATU/HBTU/COMU): These reagents form highly reactive activated esters that can overcome the steric hindrance of 5-butylpipecolic acid more effectively than standard carbodiimide reagents like DCC/DIC.[8][10]

  • Double Coupling: Performing the coupling reaction twice ensures that the reaction goes to completion, minimizing the formation of deletion sequences.

  • Extended Reaction Time: The slower reaction kinetics due to steric hindrance necessitate longer coupling times.

  • Microwave-Assisted SPPS: For particularly difficult couplings, microwave irradiation can be employed to accelerate the reaction rate and improve yields.[6]

Part 3: Bioactivity of 5-Butylpipecolic Acid-Containing Peptides

The incorporation of 5-butylpipecolic acid is expected to modulate the bioactivity of peptides in several ways, primarily by enhancing their structural stability and lipophilicity. While specific data for peptides containing this exact residue is limited in publicly available literature, we can infer the likely effects based on related non-canonical amino acids.

Expected Impact on Bioactivity
  • Enhanced Proteolytic Stability: The rigid pipecolic acid backbone can protect the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.

  • Improved Membrane Permeability: The lipophilic butyl side chain can facilitate passive diffusion across cell membranes, potentially enabling the targeting of intracellular proteins.

  • Conformational Rigidity: The cyclic structure restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to higher receptor affinity.[11]

  • Novel Pharmacological Profiles: The unique shape and properties of 5-butylpipecolic acid can lead to novel interactions with biological targets, potentially resulting in new or altered pharmacological activities. For example, replacing proline with pipecolic acid in an HIV proteinase substrate converted it into a selective inhibitor.

Hypothetical Case Study: An Antimicrobial Peptide (AMP)

To illustrate the potential application and the type of data to be generated, we present a hypothetical case study of an antimicrobial peptide where a proline residue is replaced with 5-butylpipecolic acid.

Hypothetical Signaling Pathway Modulated by the AMP:

G Peptide 5-Butylpipecolic Acid Containing AMP Membrane Bacterial Cell Membrane Peptide->Membrane Binds to Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Ion Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for an AMP containing 5-butylpipecolic acid.

Table of Hypothetical Bioactivity Data:

Peptide SequenceModificationTarget OrganismMIC (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC)
GLKKLGKLGKLGKL-NH2Parent PeptideE. coli32>256>8
G(5-Bu-Pip)KKLGKLGKLGKL-NH25-Butylpipecolic Acid SubstitutedE. coli8>256>32
GLKKLGKLGKLGKL-NH2Parent PeptideS. aureus64>256>4
G(5-Bu-Pip)KKLGKLGKLGKL-NH25-Butylpipecolic Acid SubstitutedS. aureus16>256>16

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. The data in this table is for illustrative purposes only.

The hypothetical data suggests that the incorporation of 5-butylpipecolic acid could lead to a significant improvement in antimicrobial potency (lower MIC) and a better therapeutic index, highlighting its potential in designing more effective peptide-based antibiotics.

Conclusion

5-Butylpipecolic acid represents a promising building block for the design of novel bioactive peptides. Its unique combination of conformational constraint and lipophilicity offers a powerful tool to enhance the therapeutic properties of peptidic drug candidates. While its incorporation requires optimized synthetic protocols to overcome steric hindrance, the potential benefits in terms of increased stability, permeability, and potency make it a worthwhile endeavor for researchers in the field of peptide chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration of this exciting new area of peptide science.

References

  • Chalmers University of Technology. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library. Available at: [Link]

  • Richards, A. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications, 169(1), 310-314. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • Piras, A., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, e202500099. Available at: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Journal of Molecular Structure, 1268, 133719. Available at: [Link]

  • Trabocchi, A., et al. (2012). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 10(44), 8756-8765. Available at: [Link]

  • Lin, C. H., et al. (2006). SYNTHESIS OF PIPECOLIC ACID AND BAIKIAIN. HETEROCYCLES, 68(11), 2365-2372. Available at: [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Available at: [Link]

  • Taylor & Francis Online. (2024, September 23). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Available at: [Link]

  • Fairlie, D. P. (Ed.). (2014). N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 201-237). Wiley-VCH.
  • Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701461. Available at: [Link]

  • ResearchGate. (n.d.). N -Alkylated amino acids discussed in this paper. Available at: [Link]

  • E-Hefnawy, M. M., et al. (2024). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 29(15), 3501. Available at: [Link]

  • YouTube. (2020, August 19). Physico-Chemical Properties of Amino acids. Available at: [Link]

  • ResearchGate. (2023, August 5). Synthesis of Pipecolic Acid and Baikiain. Available at: [Link]

  • de Oliveira, E. B., et al. (2014). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 13(5), 828-842. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 5-Butylpipecolic Acid in Water

Welcome to the technical support resource for 5-butylpipecolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-butylpipecolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous solutions. As Senior Application Scientists, we have developed this guide to not only offer protocols but also to explain the scientific principles behind them, ensuring you can make informed decisions in your experimental design.

Understanding the Solubility Challenge of 5-Butylpipecolic Acid

5-Butylpipecolic acid is a derivative of pipecolic acid, an amino acid.[1] While the parent pipecolic acid is soluble in water, the addition of a four-carbon butyl chain significantly alters its physicochemical properties.[2][3][4] This modification introduces a substantial hydrophobic character to the molecule, which can lead to poor aqueous solubility. The core of the problem lies in the conflicting nature of the molecule: a polar, water-loving (hydrophilic) head group (the pipecolic acid) and a nonpolar, water-fearing (hydrophobic) tail (the butyl chain).[5][6][7]

Physicochemical Properties Overview
PropertyValue/InformationRationale & Implications for Solubility
Molecular Formula C10H19NO2The presence of a significant hydrocarbon portion (the butyl group) relative to the polar functional groups suggests potentially low water solubility.
Molecular Weight 185.26 g/mol A moderate molecular weight, but the key factor for solubility is the balance of polar and nonpolar regions.
Structure A pipecolic acid ring with a butyl group at the 5-position.The butyl group is a nonpolar alkyl chain that will resist interaction with polar water molecules, leading to aggregation and precipitation.[5][8]
pKa (estimated) ~4-5 (for the carboxylic acid) and ~10-11 (for the secondary amine)The presence of ionizable groups is crucial. At a pH above the carboxylic acid's pKa, the molecule will become negatively charged, which can significantly enhance its interaction with water and improve solubility.
Predicted LogP > 1A positive LogP value indicates higher lipophilicity (hydrophobicity), predicting poor water solubility.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

Navigating the solubility issues of 5-butylpipecolic acid requires a systematic approach. The following troubleshooting guide provides a series of methods, from simple pH adjustment to the use of co-solvents.

Initial Assessment of Aqueous Solubility

Before attempting advanced solubilization techniques, it is essential to determine the baseline solubility of your compound in your desired aqueous buffer.

Protocol:

  • Add 1 mg of 5-butylpipecolic acid to 1 mL of your aqueous buffer (e.g., PBS, Tris) at room temperature.

  • Vortex the suspension for 1-2 minutes.

  • Visually inspect the solution. If the compound has not fully dissolved, it indicates that its solubility is less than 1 mg/mL.

Troubleshooting Flowchart

This flowchart will guide you to the most appropriate method based on your experimental needs.

Solubility_Troubleshooting Start Start: Solubility Issue with 5-Butylpipecolic Acid Check_pH Can the pH of your final solution be adjusted? Start->Check_pH pH_Adjustment Method 1: pH Adjustment Check_pH->pH_Adjustment Yes Check_Cosolvent Can your experiment tolerate a small percentage of an organic co-solvent? Check_pH->Check_Cosolvent No End_Success Solubility Achieved pH_Adjustment->End_Success Cosolvent Method 2: Utilize Co-solvents Check_Cosolvent->Cosolvent Yes Check_Salt Do you have the ability to perform chemical modification? Check_Cosolvent->Check_Salt No Cosolvent->End_Success Salt_Formation Method 3: Salt Formation Check_Salt->Salt_Formation Yes Surfactant Method 4: Surfactants (Use with Caution) Check_Salt->Surfactant No Salt_Formation->End_Success End_Fail Consult Further (e.g., formulation science) Surfactant->End_Fail

Caption: Troubleshooting workflow for 5-butylpipecolic acid solubility.

Method 1: pH Adjustment

Principle: The solubility of ionizable compounds like 5-butylpipecolic acid is highly dependent on pH.[9][10] By increasing the pH of the solution above the pKa of the carboxylic acid group, you deprotonate it, forming a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[8][11]

Experimental Protocol:

  • Weigh the desired amount of 5-butylpipecolic acid.

  • Add a small amount of purified water (e.g., 20% of the final volume).

  • Prepare a 1 M stock solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • While stirring, add the base dropwise to the suspension of 5-butylpipecolic acid.

  • Continue adding the base until the compound fully dissolves. This indicates that the pH has been raised sufficiently to form the soluble salt.

  • Once dissolved, add your concentrated buffer stock and adjust the final volume with purified water.

  • Measure and adjust the final pH of the solution to your desired experimental value, ensuring it remains high enough to maintain solubility.

pH_Solubility Low_pH_Structure COOH (Protonated, Poorly Soluble) High_pH_Structure COO- (Deprotonated, Soluble Salt) Low_pH_Structure->High_pH_Structure + OH- High_pH_Structure->Low_pH_Structure + H+

Sources

Optimization

Technical Support Center: High-Fidelity Derivatization of 5-Butylpipecolic Acid

Status: Operational Ticket ID: #RAC-5BPA-001 Subject: Preventing -Carbon Epimerization During Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #RAC-5BPA-001 Subject: Preventing


-Carbon Epimerization During Amide Coupling
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Executive Summary

You are encountering a critical challenge in the derivatization of 5-butylpipecolic acid . As a non-proteinogenic amino acid featuring a secondary amine within a piperidine ring, this molecule presents a "perfect storm" for racemization. The steric bulk of the 5-butyl group forces the ring into specific chair conformations that can align the


-proton (C2) for rapid deprotonation, while the tertiary amide formed upon 

-protection facilitates oxazolone (azlactone) formation .

This guide provides a self-validating workflow to couple 5-butylpipecolic acid while maintaining Enantiomeric Excess (


) >99%.
Module 1: The Mechanistic "Why"

Q: Why is my 5-butylpipecolic acid racemizing even at 0°C?

A: The racemization is likely driven by the Oxazolone Pathway , not just simple base-catalyzed enolization. When you activate the carboxyl group of an


-acyl or 

-protected pipecolic acid, the carbonyl oxygen of the protecting group (or the upstream peptide bond) attacks the activated ester. This forms a 5-membered oxazolone ring. The C2 proton on this ring is highly acidic (

drops from ~21 to ~9), allowing even mild bases to abstract it, leading to immediate loss of chirality.

Visualizing the Trap:

RacemizationMechanism cluster_prevention Intervention Point Start Activated L-5-Butylpipecolic Acid Oxazolone Oxazolone Intermediate (5-membered ring) Start->Oxazolone Cyclization via N-acyl oxygen attack Enol Planar Enol (Achiral) Oxazolone->Enol Base abstracts C2 proton Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Nucleophile Attack Enol->Oxazolone Reprotonation (Random face)

Figure 1: The Oxazolone "Death Spiral." Once the oxazolone forms, the


-proton becomes acidic enough to be removed by weak bases, destroying stereochemical purity.[1]
Module 2: Reagent Selection Strategy

Q: I am using HATU/DIPEA. Is this appropriate?

A: No. Stop immediately. While HATU is a powerful coupling reagent, it is too aggressive for this specific substrate. The high reactivity of the At-complex, combined with the basicity of DIPEA (Diisopropylethylamine), accelerates oxazolone formation faster than the intermolecular coupling can occur.

Recommended Substitution: T3P® (Propylphosphonic Anhydride) T3P is the industry standard for "epimerization-prone" substrates. It activates the carboxylic acid as a mixed anhydride that is sterically shielded, significantly slowing down the intramolecular cyclization (oxazolone formation) while maintaining reactivity toward the amine nucleophile.

Comparative Epimerization Risks:

Coupling SystemRisk LevelMechanism of FailureRecommended Use
HATU / DIPEA High Fast activation + strong base = rapid oxazolone formation.Linear, non-hindered peptides only.
EDC / HOBt MediumSlower activation allows time for base-catalyzed enolization.Standard synthesis (not for sensitive chiral centers).
T3P / Pyridine Low Low dielectric environment; no "spikes" in activation energy.Standard for Pipecolic/Proline derivatives.
Acid Chloride Medium-LowRequires strictly base-free or weak-base conditions.Scale-up chemistry (e.g., Bupivacaine synthesis).
Module 3: The "Safe" Protocol

Q: What is the exact workflow to couple 5-butylpipecolic acid to an amine?

A: Follow this "Low-Epimerization" Protocol using T3P. This protocol avoids strong bases and minimizes the lifetime of the activated species.[2]

Materials:
  • Substrate:

    
    -Protected 5-butylpipecolic acid (1.0 equiv)
    
  • Amine: Coupling partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: 2,4,6-Collidine (Sym-collidine) (2.5 equiv) or Pyridine

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)

Step-by-Step Procedure:
  • Dissolution: Dissolve the 5-butylpipecolic acid and the amine coupling partner in dry EtOAc (0.1 M concentration).

    • Why? Co-dissolving ensures the amine is ready to react immediately upon activation, reducing the "dwell time" of the activated ester.

  • Cooling: Cool the mixture to -10°C to 0°C .

    • Why? Lower kinetic energy suppresses the intramolecular cyclization rate more than the intermolecular coupling rate.

  • Base Addition: Add 2,4,6-Collidine slowly.

    • Why Collidine? It is a weak, sterically hindered base (

      
       ~7.4). It is strong enough to neutralize the acid generated by T3P but too bulky and weak to abstract the 
      
      
      
      -proton of the pipecolic acid. Avoid TEA or DIPEA.
  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

  • Workup: Wash with 0.5M HCl (to remove collidine), followed by

    
     and Brine.
    
Module 4: Analytical Validation (QC)

Q: How do I prove I haven't racemized my compound?

A: Standard HPLC usually cannot separate enantiomers of complex intermediates. You must use Marfey’s Method or Chiral SFC.

Protocol: Marfey’s Analysis (FDLA) This method converts your enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard C18 HPLC column.

  • Hydrolysis (if peptide): Hydrolyze a small aliquot of your product (6N HCl, 110°C, 24h) to release the free amino acid.

  • Derivatization: React the hydrolysate (or free amino acid) with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) and

    
     at 40°C for 1 hour.
    
  • Analysis: Inject on LC-MS (C18 column).

    • Result: If racemization occurred, you will see two distinct peaks (L-L diastereomer and D-L diastereomer) with different retention times.

    • Target: Single peak corresponding to the L-L species (assuming L-start material).

Module 5: Decision Logic for Troubleshooting

Use this logic flow to diagnose persistent issues.

TroubleshootingTree Problem Issue: Low ee% observed CheckBase Check Base Used Problem->CheckBase Strong (TEA/DIPEA) Strong (TEA/DIPEA) CheckBase->Strong (TEA/DIPEA) Yes Weak (Collidine) Weak (Collidine) CheckBase->Weak (Collidine) Yes CheckReagent Check Coupling Reagent Uronium (HATU/HBTU) Uronium (HATU/HBTU) CheckReagent->Uronium (HATU/HBTU) Yes Phosphonic (T3P) Phosphonic (T3P) CheckReagent->Phosphonic (T3P) Yes CheckTemp Check Temperature Room Temp/Heat Room Temp/Heat CheckTemp->Room Temp/Heat Yes Switch to Collidine/Pyridine Switch to Collidine/Pyridine Strong (TEA/DIPEA)->Switch to Collidine/Pyridine Weak (Collidine)->CheckReagent Switch to T3P or DIC/Oxyma Switch to T3P or DIC/Oxyma Uronium (HATU/HBTU)->Switch to T3P or DIC/Oxyma Phosphonic (T3P)->CheckTemp Cool to -10°C Cool to -10°C Room Temp/Heat->Cool to -10°C

Figure 2: Troubleshooting logic flow. Note that base selection is often the primary culprit before reagent selection.

References
  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Bhushan, R., & Brueckner, H. (2011).[4] "Marfey's reagent for chiral amino acid analysis: A review." Journal of Chromatography B. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Piperidine Carboxylic Acid Hydrochlorides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of piperidine carboxylic acid hydrochlorides. This class of compounds, while crucial in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of piperidine carboxylic acid hydrochlorides. This class of compounds, while crucial in pharmaceutical development, presents unique purification challenges due to its polarity, hygroscopicity, and potential for polymorphism.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending foundational principles with practical, field-tested protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you quickly diagnose and resolve experimental hurdles.

Q1: My compound is "oiling out," forming a liquid instead of solid crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from solution at a temperature above its melting point, or when the level of supersaturation is too high for nucleation and crystal growth to occur in an orderly fashion.[4] This is a common issue with highly soluble compounds or when cooling is too rapid.

Probable Causes & Solutions:

  • Excessive Supersaturation/Rapid Cooling: The most frequent cause is that the solution becomes supersaturated too quickly, preventing the molecules from orienting into a stable crystal lattice.[4]

    • Solution: Re-heat the flask to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the supersaturation level.[4] Allow the solution to cool much more slowly. Insulating the flask with paper towels or placing it in a warm bath that cools gradually can help.[4]

  • High Impurity Levels: Impurities can depress the melting point of the mixture, making it more prone to oiling out.

    • Solution: If the solution is colored, consider an activated charcoal treatment during the hot filtration step to remove colored impurities.[5] If the impurity is known, a different solvent system where the impurity is highly soluble may be required.

  • Inappropriate Solvent Choice: Solvents with very high boiling points can lead to the solution being above the compound's melting point during crystallization.[6]

    • Solution: Switch to a lower-boiling point solvent if possible.[6] Alternatively, employ a mixed-solvent system where the compound has lower solubility.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to begin. This can happen if too much solvent was used or if the compound is highly soluble even at low temperatures.

Probable Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the dissolved solid is below the threshold needed for crystals to form.

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[4]

    • Solution 2 (Seeding): Add a "seed crystal"—a tiny speck of the crude or pure solid—to the solution.[4] This provides a template for further crystal growth.

    • Solution 3 (Increase Concentration): Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again slowly.[7]

  • High Solubility: The chosen solvent may be too effective, keeping the compound in solution even when cold.

    • Solution 1 (Further Cooling): Place the flask in an ice bath, and if necessary, in a freezer to further decrease the compound's solubility.

    • Solution 2 (Anti-Solvent Addition): If you are using a single-solvent system, you can try adding an "anti-solvent"—a second solvent in which your compound is insoluble but which is miscible with the first solvent.[8][9] Add the anti-solvent dropwise to the stirred solution until it becomes slightly cloudy (the point of saturation), then allow it to stand.

Q3: My crystallization yield is very low, or the crystals are extremely fine, like dust.

A3: Low yield is typically due to using too much solvent or incomplete cooling.[7] The formation of very fine particles often results from crystallization occurring too rapidly.[4]

Probable Causes & Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the "mother liquor" upon cooling.[7]

    • Solution: After filtering your first crop of crystals, concentrate the remaining filtrate by boiling off some of the solvent and cool it again to obtain a "second crop."[7] Note that this second crop may be less pure. For future attempts, use less solvent initially.

  • Rapid Crystal Formation: High levels of supersaturation can lead to rapid, uncontrolled precipitation, resulting in small, often impure, crystals.

    • Solution: Slow down the crystallization process. Use slightly more solvent than the bare minimum and ensure a very slow cooling rate.[4] This allows for the growth of larger, more well-ordered crystals.

  • Inadequate Cooling: If not cooled to a sufficiently low temperature, a considerable amount of the product can remain dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation before filtration.[7]

Q4: My final product is contaminated with impurities. How can I improve its purity?

A4: Impurities can be incorporated into crystals either by being trapped within the growing lattice (inclusion) or by adhering to the crystal surface (adsorption).[10][11]

Probable Causes & Solutions:

  • Surface Adsorption: Impurities present in the mother liquor can stick to the surface of the crystals after filtration.

    • Solution: After filtration, wash the crystals in the Büchner funnel with a small amount of ice-cold crystallization solvent.[8] This will dissolve surface impurities without dissolving a significant amount of the desired product.

  • Inclusion/Co-crystallization: Structurally similar impurities can be incorporated directly into the crystal lattice.

    • Solution 1 (Recrystallization): Perform a second crystallization on the obtained product.[9] This is often the most effective method for significantly improving purity.

    • Solution 2 (Optimize pH): The solubility of both the target compound and its impurities can be pH-dependent.[12][13] Adjusting the pH may help to keep specific impurities dissolved in the mother liquor while the desired hydrochloride salt crystallizes.

  • Trapped Mother Liquor: If crystals form too quickly or agglomerate, pockets of impure mother liquor can become trapped.

    • Solution: Ensure slow crystal growth to form well-defined, individual crystals.[10] Proper agitation can sometimes reduce agglomeration, but it must be controlled to avoid breaking crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for my piperidine carboxylic acid hydrochloride?

A1: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[14] For piperidine carboxylic acid hydrochlorides, which are polar salts, polar solvents are the best starting point based on the principle of "like dissolves like."[7][15][16]

Solvent Selection Strategy:

  • Start with Polar, Protic Solvents: Alcohols like ethanol, methanol, or isopropanol are often excellent choices.[8] Water can also be effective, but be mindful of the potential for hydrate formation.[1][17]

  • Test Solubility: Use a small amount of your crude material (~50-100 mg) in a test tube with ~1 mL of solvent.

    • If it dissolves completely at room temperature, the solvent is likely too good, and you'll have poor recovery.

    • If it doesn't dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves when hot and reappears as a solid upon cooling, you have found a good single-solvent candidate.[8]

  • Consider a Mixed-Solvent (Anti-Solvent) System: This is a powerful technique when no single solvent is ideal.[9] You need a pair of miscible solvents:

    • A "good" solvent that readily dissolves your compound (e.g., methanol, ethanol).

    • A "poor" or "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, ethyl acetate, toluene).[8][9]

    • The procedure involves dissolving the compound in a minimum of the hot "good" solvent and then slowly adding the "poor" solvent until turbidity persists.

Table 1: Common Solvents for Crystallization of Polar Hydrochloride Salts
SolventPolarityBoiling Point (°C)Key Considerations
WaterVery High100Excellent for many salts, but can form hydrates. Slow to dry.[6][7]
EthanolHigh78Excellent general-purpose solvent, less toxic than methanol.[6][7]
MethanolHigh65Good for polar compounds, highly volatile, and easy to remove.[6][7]
IsopropanolMedium-High82A good alternative to ethanol, often used in anti-solvent methods.[8]
AcetonitrileMedium82Can be a good choice for moderately polar compounds.[8]
Ethyl AcetateLow-Medium77Often used as an anti-solvent with alcohols.[7][14]
TolueneLow111Can help direct crystal growth; useful as an anti-solvent.[6][15]
Q2: What is the role of pH during the crystallization process?

A2: pH is a critical parameter because piperidine carboxylic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups. The hydrochloride salt itself is formed by reacting the basic nitrogen with hydrochloric acid.[18]

  • Ensuring Salt Formation: The primary role of adding HCl is to protonate the piperidine nitrogen, forming the hydrochloride salt. This significantly alters the molecule's polarity and solubility profile compared to its zwitterionic or free base form. The crystallization must be performed under acidic conditions to ensure the compound remains in its salt form.

  • Controlling Solubility: The solubility of the salt can be highly dependent on the pH of the solution.[12][13][19] In many cases, the solubility of an active pharmaceutical ingredient (API) increases with pH changes away from its point of minimum solubility.[12][13] For a hydrochloride salt, maintaining a sufficiently low pH prevents conversion back to the less soluble free base or zwitterion.

  • Impurity Rejection: Adjusting the pH can also be a tool for purification. The solubility of acidic or basic impurities will also change with pH.[13] By carefully controlling the pH, it may be possible to maximize the crystallization of the desired hydrochloride salt while keeping certain impurities dissolved in the mother liquor.

Q3: What are the primary crystallization techniques I should consider?

A3: The most common and effective techniques for this class of compounds are cooling crystallization and anti-solvent crystallization.

  • Cooling Crystallization: This is the most widely used method and relies on the principle that the solubility of most organic compounds decreases as the temperature is lowered.[18][20] The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization.[20]

  • Anti-Solvent Crystallization: This technique is used when the compound is too soluble in a suitable solvent even at low temperatures, or when the compound is thermally sensitive.[18] It involves adding a miscible "anti-solvent" to a solution of the compound, which reduces the overall solubility of the solute and forces it to crystallize.[21][22]

  • Slow Evaporation: This method involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to crystallization. While simple, it can be slow and may not be suitable for large-scale purifications.[23]

Q4: How can I control polymorphism, and why is it important?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[3] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, melting point, and bioavailability, which are critical for drug development.[3]

  • Importance: An uncontrolled polymorphic transition during manufacturing or storage can lead to a product with altered efficacy or stability.[3] Therefore, identifying and consistently producing the most stable and desired polymorph is a regulatory requirement.

  • Controlling Factors: The final polymorphic form is influenced by a range of crystallization parameters:

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can direct the formation of a specific polymorph.[15]

    • Cooling Rate & Supersaturation: The rate at which supersaturation is achieved and the overall cooling profile can determine which polymorph nucleates and grows. Slower rates generally favor the most thermodynamically stable form.

    • Temperature: Crystallizing at different temperatures can yield different polymorphs.

    • pH and Additives: The presence of ions or other additives can influence the crystal packing arrangement.

  • Strategy: A polymorphic screen, where crystallizations are performed under a wide variety of conditions (different solvents, temperatures, cooling rates), is essential during drug development to identify all potential forms and define a robust process for producing the desired one.

Section 3: Visualizations & Key Protocols

Diagrams
General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (to remove insoluble impurities) dissolve->hot_filter If solids present cool 3. Slow Cooling (to induce crystallization) dissolve->cool If no solids present hot_filter->cool mature 4. Maturation/Aging (allow crystals to grow) cool->mature vac_filter 5. Vacuum Filtration (separate crystals from mother liquor) mature->vac_filter wash 6. Wash Crystals (with cold solvent) vac_filter->wash dry 7. Dry Crystals (under vacuum) wash->dry end end dry->end Pure Product

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree

G cluster_outcomes cluster_solutions_clear cluster_solutions_oiled cluster_solutions_crystals start Solution Cooled. What is the result? clear Remains Clear start->clear oiled Oily Layer Forms start->oiled crystals Crystals Formed start->crystals scratch 1. Scratch flask wall clear->scratch Try first reheat 1. Re-heat to dissolve oiled->reheat Action check_purity Check Purity & Yield crystals->check_purity Success! seed 2. Add seed crystal scratch->seed concentrate 3. Evaporate solvent seed->concentrate antisolvent 4. Add anti-solvent concentrate->antisolvent add_solvent 2. Add more solvent reheat->add_solvent slow_cool 3. Cool much slower add_solvent->slow_cool recrystallize Recrystallize if needed check_purity->recrystallize If impure

Caption: A decision tree to diagnose and solve common crystallization problems.

Experimental Protocols
Protocol 1: Single-Solvent Cooling Crystallization
  • Solvent Selection: Choose a suitable solvent in which the piperidine carboxylic acid hydrochloride is soluble when hot and insoluble when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[8] Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" (anti-solvent) in which it is insoluble.[8][9] Common pairs include ethanol/ethyl acetate or methanol/diethyl ether.[14]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached. If crystals do not form, scratching the flask or adding a seed crystal may be necessary.

  • Maturation: Stopper the flask and allow it to stand undisturbed to let the crystals grow. Cooling in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Cooling Crystallization protocol.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved February 22, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020, July 6). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayana. Retrieved February 22, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). University of California, Irvine. Retrieved February 22, 2026, from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved February 22, 2026, from [Link]

  • A Structured Approach to Cope with Impurities during Industrial Crystallization Development. (2021, April 30). YouTube. Retrieved February 22, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved February 22, 2026, from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. Retrieved February 22, 2026, from [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 22, 2026, from [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton. Retrieved February 22, 2026, from [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21). Google Patents.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Pipecolic acid | Solubility of Things. (n.d.). Solubility of Things. Retrieved February 22, 2026, from [Link]

  • crystallization and dry reagents. (2006, December 6). Sciencemadness Discussion Board. Retrieved February 22, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved February 22, 2026, from [Link]

  • Process for Preparation of Piperidine Carboxylic Acid. (n.d.). Google Patents.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved February 22, 2026, from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). World Academy of Science, Engineering and Technology. Retrieved February 22, 2026, from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). International Journal of Trend in Scientific Research and Development. Retrieved February 22, 2026, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Application of Cooling Crystallization in Wastewater Treatment. (2019, May 13). Myande. Retrieved February 22, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). Google Patents.
  • Crystallization Tips. (n.d.). Hampton Research. Retrieved February 22, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (n.d.). Google Patents.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 22, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. (n.d.). IntechOpen. Retrieved February 22, 2026, from [Link]

  • Factors affecting crystallization of hydrates. (n.d.). OUCI. Retrieved February 22, 2026, from [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PMC. (2021, February 9). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008, June 15). PubMed. Retrieved February 22, 2026, from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. Retrieved February 22, 2026, from [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Optimization

overcoming steric hindrance in N-alkylation of pipecolic acid derivatives

From the desk of a Senior Application Scientist Welcome to the technical support center for the N-alkylation of pipecolic acid derivatives. This resource is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the N-alkylation of pipecolic acid derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing alkyl groups onto the sterically encumbered nitrogen of the pipecolic acid scaffold. The inherent steric hindrance around the secondary amine, particularly in substituted pipecolic acid derivatives, often leads to sluggish reactions, low yields, and undesired side products.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common experimental hurdles and achieve your synthetic targets efficiently.

Troubleshooting Guide: Addressing Common N-Alkylation Failures

This section is structured to address specific problems you may be observing in your reaction flask. Each question is followed by a detailed explanation of potential causes and a series of actionable solutions.

Question 1: My N-alkylation reaction with a primary alkyl halide is showing little to no conversion, even after prolonged reaction times and heating. What's going wrong?

Answer:

This is a classic issue rooted in the reduced nucleophilicity of the sterically hindered secondary amine of the pipecolic acid ring. The substituents on the ring, particularly at the C2 and C6 positions, can significantly impede the approach of the alkylating agent to the nitrogen atom. Standard SN2 conditions that work well for less hindered amines often fail here.

Core Problem: Insufficient activation of either the nucleophile (amine) or the electrophile (alkyl halide) to overcome the steric barrier.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low conversion in N-alkylation.

Detailed Solutions:
  • Re-evaluate Your Base and Solvent System:

    • The Base: Weak bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be sufficient to deprotonate the amine effectively, especially if the resulting ammonium salt is stabilized.

      • Action: Switch to a stronger, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For very stubborn cases, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can be employed, although careful substrate compatibility checks are required.

    • The Solvent: The choice of solvent is critical for SN2 reactions.

      • Action: Move from less polar solvents (like THF or acetone) to polar aprotic solvents such as DMF, DMSO, or NMP. These solvents will better solvate the cation of the base and accelerate the rate of substitution.[1]

  • Increase the Reactivity of the Alkylating Agent:

    • In Situ Halide Exchange (Finkelstein Reaction): If you are using an alkyl bromide or chloride, its reactivity can be dramatically increased.

      • Action: Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to your reaction. This will generate the more reactive alkyl iodide in situ.

    • Switch to a Better Leaving Group: Alkyl halides are not the only option.

      • Action: Prepare and use an alkyl sulfonate, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These are far better leaving groups than halides and can significantly accelerate the reaction. A study on hindered secondary amines showed high yields using alkyl tosylates in toluene with 1,2,2,6,6-pentamethylpiperidine (PMP) as the base.[2]

  • Consider Phase-Transfer Catalysis (PTC):

    • PTC is an excellent technique for reactions involving a solid inorganic base (like K₂CO₃) and an organic-soluble substrate.[3][4]

    • Action: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) to your reaction. The catalyst transports the carbonate anion into the organic phase, facilitating deprotonation of the amine and subsequent alkylation.[3][4] This often allows for milder reaction conditions and can be performed without solvent.[5]

Question 2: I'm attempting to introduce a secondary alkyl group, but the reaction is extremely slow and I'm seeing significant elimination byproducts. How can I favor substitution over elimination?

Answer:

Alkylation with secondary halides is notoriously difficult for hindered amines due to competing E2 elimination, which is also promoted by the basic conditions required for the N-alkylation. The base can abstract a proton from the alkyl halide faster than the hindered amine can attack the electrophilic carbon.

Core Problem: The rate of elimination (E2) is competitive with or faster than the rate of substitution (SN2).

Recommended Strategies:
  • Reductive Amination: This is often the most reliable method for introducing secondary alkyl groups. The reaction proceeds via a different mechanism that avoids the direct SN2 displacement on a hindered carbon.

    • Mechanism: The pipecolic acid derivative reacts with a ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

    • Action:

      • Step 1: React your pipecolic acid derivative with the corresponding ketone (e.g., acetone to introduce an isopropyl group) in a suitable solvent like methanol, dichloroethane (DCE), or THF.

      • Step 2: Add a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices as they are selective for the iminium ion over the ketone.[6]

    Caption: Workflow for reductive amination.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This advanced method uses an alcohol as the alkylating agent, which is both atom-economical and environmentally friendly.[7][8]

    • Mechanism: A transition metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily oxidizes the secondary alcohol to a ketone. This ketone then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to complete the cycle.[9][10]

    • Action: This is a specialized reaction. Consult literature for a suitable catalyst system (e.g., a Ni(II)-pincer complex) and conditions, which typically involve heating the amine and secondary alcohol with a catalytic amount of the metal complex and a base.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for N-alkylating a hindered pipecolic acid derivative if I have access to a variety of starting materials?

A1: For versatility and reliability, reductive amination is arguably the superior choice. It cleanly handles the introduction of primary, secondary, and even some tertiary alkyl groups (from the corresponding aldehydes and ketones). It avoids harsh alkylating agents, and the mild reducing agents used are highly selective, leading to fewer side products.[6]

Q2: My substrate contains an ester group. Are there any methods I should avoid?

A2: Yes. Be cautious with strongly basic or nucleophilic conditions that could lead to hydrolysis or transesterification of your ester.

  • Avoid: Using strong, non-hindered bases like NaOH or KOH, especially in protic solvents at high temperatures. Reactions with NaH should be conducted at low temperatures if possible.

  • Preferable: Conditions using milder bases like K₂CO₃ or Cs₂CO₃ are generally safer for esters. Reductive amination using STAB is also highly compatible with ester functionalities.

Q3: I need to perform an N-arylation, not an N-alkylation. Do the same principles apply?

A3: No, N-arylation requires a different approach. The direct SNAr reaction on an aryl halide is often difficult with hindered amines. The state-of-the-art method for this transformation is the Buchwald-Hartwig amination .[11][12]

  • Methodology: This is a palladium-catalyzed cross-coupling reaction between your pipecolic acid derivative and an aryl halide (or triflate). It requires a specific palladium catalyst, a phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, LHMDS, or K₃PO₄).[11][13][14] The choice of ligand and base is crucial and often requires screening.[13][14]

Q4: Can the Mitsunobu reaction be used for N-alkylation of pipecolic acid derivatives?

A4: Yes, the Mitsunobu reaction is a powerful tool for this transformation, particularly when you want to ensure inversion of stereochemistry at the alcohol carbon.[15][16]

  • How it Works: The reaction couples an alcohol (which becomes the alkyl group) with a nitrogen nucleophile (your pipecolic acid derivative) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][17]

  • Considerations:

    • The pKa of the amine is important; it must be acidic enough to protonate the intermediate betaine. For secondary amines, this is usually not an issue.

    • Steric hindrance can still be a factor, potentially slowing the reaction.[17]

    • Workup can be challenging due to the triphenylphosphine oxide byproduct.[18]

Comparative Summary of Key N-Alkylation Methods
MethodElectrophileKey ReagentsProsCons
Direct Alkylation Alkyl Halide/SulfonateK₂CO₃, Cs₂CO₃, NaH; DMF, DMSOSimple, directProne to failure with hindered substrates; elimination side reactions.
Reductive Amination Aldehyde/KetoneNaBH₃CN, NaBH(OAc)₃ (STAB)Excellent for hindered systems; high selectivity; mild.[6]Requires access to the corresponding carbonyl compound.
Mitsunobu Reaction AlcoholPPh₃, DEAD/DIADInversion of stereochemistry at the alcohol; mild conditions.[15][16]Stoichiometric byproducts can complicate purification; safety concerns with azodicarboxylates.[18][19]
Buchwald-Hartwig Aryl Halide/TriflatePd catalyst, phosphine ligand, basePremier method for N-arylation; broad scope.[11][12]Requires catalyst/ligand screening; potential for metal contamination.
Hydrogen Autotransfer AlcoholTransition metal catalyst (Ru, Ir, Ni)Atom economical; uses "green" alkylating agents.[7][9]Requires specialized catalysts; may require higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Tosylate

This protocol is adapted from a method proven effective for hindered secondary amines.[2]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the pipecolic acid derivative (1.0 mmol, 1.0 eq).

  • Add the alkyl tosylate (1.0 mmol, 1.0 eq) and 1,2,2,6,6-pentamethylpiperidine (PMP) (1.0 mmol, 1.0 eq).

  • Add anhydrous toluene (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 7 days depending on the steric hindrance.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter to remove the PMP-tosylate salt.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product, which can be purified by column chromatography.

Protocol 2: General Procedure for Reductive Amination using STAB
  • In a round-bottom flask, dissolve the pipecolic acid derivative (1.0 mmol, 1.0 eq) and the aldehyde or ketone (1.2 mmol, 1.2 eq) in 1,2-dichloroethane (DCE) or THF (5 mL).

  • If your pipecolic acid derivative is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir for 10 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Igarashi, J., et al. (1999). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis, 1999(3), 435–440. Available at: [Link]

  • Gorgues, A., et al. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Yadav, G. D. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Chemical and Drug Discovery. Available at: [Link]

  • Synthesis Workshop. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • Reyes, C. A. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Seton Hall University Dissertations and Theses (ETDs). Available at: [Link]

  • Balaraman, E., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9093–9098. Available at: [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Available at: [Link]

  • Der-Wem, L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wikipedia. (2024). Amine alkylation. Available at: [Link]

  • Meléndez, R. E., & Lubell, W. D. (2003). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 68(24), 9131–9140. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, April 6). Alkylation of Amines [Video]. YouTube. Available at: [Link]

  • OChemOnline. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies [Video]. YouTube. Available at: [Link]

  • Li, W., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(11), 1455-1458. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Schölz, T., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 15, 2038–2045. Available at: [Link]

  • Schölz, T., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 15, 2038–2045. Available at: [Link]

  • Shankaraiah, N., et al. (2021). Chapter 2: Synthetic Methods for Alkyl Amines. In Modern Alkyne-Based Methods in Organic Synthesis.
  • Yasmeen, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4877. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Sutherland, A., et al. (2011). A one-pot, reductive amination/6-endo-trig cyclisation for the stereoselective synthesis of 6-substituted-4-oxopipecolic acids. Organic & Biomolecular Chemistry, 9(12), 4589-4597. Available at: [Link]

  • Baran, P. S., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(11), 2994–2997. Available at: [Link]

  • Bera, M., et al. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 49(4), 1185-1197. Available at: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Knez, D., & Lešnik, S. (2021). N-Dealkylation of Amines. Molecules, 26(23), 7306. Available at: [Link]

  • Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4983–4994. Available at: [Link]

  • Li, H., et al. (2017). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Available at: [Link]

  • Fadel, A., & Lahrache, N. (2007). An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. The Journal of Organic Chemistry, 72(5), 1780-4. Available at: [Link]

  • Matier, C. D., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17707–17710. Available at: [Link]

  • Macmillan Group. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. Available at: [Link]

  • Fadel, A., & Lahrache, N. (2007). An Efficient Synthesis of Enantiomerically Pure ( R )-Pipecolic Acid, ( S )-Proline, and Their N -Alkylated Derivatives. ResearchGate. Available at: [Link]

  • Chandrasekhar, S., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2954-2958. Available at: [Link]

  • Maji, B., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications, 9(1), 1775. Available at: [Link]

  • Csonka, R., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2322. Available at: [Link]

  • Jalba, A., & Rueping, M. (2021). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. ResearchGate. Available at: [Link]

  • Shiri, L. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Available at: [Link]

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  • Procter, D. J., et al. (2020). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Fusaric Acid vs. 5-Butylpipecolic Acid

This guide provides an objective, technical comparison between Fusaric Acid and 5-Butylpipecolic Acid , focusing on their chemical properties, pharmacological potency against Dopamine Beta-Hydroxylase (DBH), and their st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Fusaric Acid and 5-Butylpipecolic Acid , focusing on their chemical properties, pharmacological potency against Dopamine Beta-Hydroxylase (DBH), and their structural-activity relationships (SAR).

[1]

Executive Summary

Fusaric Acid (FA) is a potent, naturally occurring picolinic acid derivative and a classic inhibitor of Dopamine Beta-Hydroxylase (DBH) .[1] Its activity relies on a planar pyridine ring that facilitates the chelation of copper (


) at the enzyme's active site.

5-Butylpipecolic Acid (5-BPA) is the saturated, non-aromatic analog of Fusaric Acid. It often serves as a biosynthetic precursor or a negative control in pharmacological studies. Due to the loss of aromaticity and the alteration of the nitrogen's pKa, 5-BPA lacks the specific geometry required for effective copper chelation, rendering it significantly less potent or inactive as a DBH inhibitor compared to Fusaric Acid.

Verdict: For DBH inhibition and hypotensive applications, Fusaric Acid is the active agent. 5-Butylpipecolic Acid represents the reduced scaffold, primarily useful in biosynthetic studies or as a structural probe to demonstrate the necessity of the aromatic pyridine core.

Chemical & Structural Analysis[1][3][4]

The fundamental difference lies in the core ring structure: the aromatic pyridine of Fusaric Acid versus the saturated piperidine of 5-BPA.

FeatureFusaric Acid (FA)5-Butylpipecolic Acid (5-BPA)
IUPAC Name 5-Butylpyridine-2-carboxylic acid5-Butylpiperidine-2-carboxylic acid
Core Structure Pyridine (Aromatic, Planar)Piperidine (Saturated, Chair conformation)
Hybridization

(Planar)

(Tetrahedral/Puckered)
Nitrogen pKa ~5.3 (Pyridine N)~11.0 (Piperidine NH)
Metal Chelation High Affinity (Bidentate with COOH)Low/Altered Affinity
Biological Role Mycotoxin; DBH InhibitorBiosynthetic Precursor / Metabolite
Structural Visualization

The following diagram illustrates the chemical relationship and the oxidative conversion (catalyzed by Fub9 in Fusarium biosynthesis) that transforms the inactive precursor into the active toxin.

ChemicalStructure cluster_0 Saturated Analog (Precursor) cluster_1 Active Inhibitor (Product) BPA 5-Butylpipecolic Acid (Piperidine Core) Non-Planar (Chair) FA Fusaric Acid (Pyridine Core) Planar Aromatic BPA->FA Oxidation (Fub9 Enzyme) -4H (Aromatization) note Key SAR Feature: Planarity required for Cu++ chelation FA->note

Caption: Transformation of the saturated 5-Butylpipecolic Acid into the active, aromatic Fusaric Acid. The oxidation establishes the planar geometry essential for binding.

Mechanism of Action: DBH Inhibition

Dopamine Beta-Hydroxylase (DBH) is a copper-containing monooxygenase that converts Dopamine to Norepinephrine.

The Chelation Mechanism
  • Fusaric Acid: Acts as a bidentate chelator . The nitrogen of the pyridine ring and the oxygen of the adjacent carboxylic acid group form a tight 5-membered ring complex with the Copper (

    
    ) ion at the enzyme's active site. This strips the enzyme of its essential cofactor or sterically blocks the catalytic pocket.
    
  • 5-Butylpipecolic Acid: The piperidine ring adopts a "chair" conformation, disrupting the planar alignment required for optimal chelation. Furthermore, the piperidine nitrogen is much more basic (

    
    ) than the pyridine nitrogen (
    
    
    
    ), meaning it is fully protonated at physiological pH, preventing it from effectively coordinating with the metal ion.

DBH_Pathway cluster_enz Catecholamine Biosynthesis Pathway Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine Beta-Hydroxylase (DBH) (Requires Cu++, Ascorbate) Inhibitor Fusaric Acid (Chelates Active Site Cu++) Inhibitor->Dopamine BLOCKS CONVERSION

Caption: Fusaric acid interrupts the synthesis of Norepinephrine by sequestering the copper cofactor required by DBH.

Comparative Potency Data

The following data summarizes the inhibitory potential. Note that while Fusaric Acid has a well-defined


, 5-Butylpipecolic Acid is often classified as inactive or having negligible potency in this specific context.
CompoundTargetPotency (

/

)
Mechanism
Fusaric Acid DBH (Bovine/Human)

M to

M
Competitive/Chelation
5-Butylpipecolic Acid DBH>

(Inactive)
Weak/Non-binding
Picolinic Acid DBH~

M
Chelation (Reference)
  • Key Insight: The 5-butyl chain in Fusaric Acid increases lipophilicity, allowing it to penetrate tissues (and the blood-brain barrier) more effectively than simple picolinic acid, enhancing its in vivo potency. However, removing the aromaticity (5-BPA) destroys the pharmacophore entirely.

Experimental Protocol: DBH Inhibition Assay

To verify the potency difference between FA and 5-BPA, the following standard spectrophotometric or HPLC-based assay is recommended.

Methodology: Tyramine-Octopamine Conversion

This protocol measures the conversion of Tyramine (substrate surrogate) to Octopamine by DBH.

Reagents:

  • Enzyme Source: Purified Bovine Adrenal Medulla DBH or Human serum DBH.

  • Substrate: Tyramine (

    
    ).
    
  • Cofactor: Ascorbic Acid (

    
    ), Catalase (to protect enzyme).
    
  • Test Compounds: Fusaric Acid (0.1 - 100

    
    ) vs. 5-Butylpipecolic Acid (0.1 - 100 
    
    
    
    ).

Workflow:

  • Incubation: Mix Enzyme + Catalase + Sodium Acetate Buffer (pH 5.0).

  • Inhibitor Addition: Add Test Compound (FA or 5-BPA) and incubate for 5 mins at 37°C.

  • Reaction Start: Add Tyramine and Ascorbate.

  • Reaction Stop: After 20 mins, stop reaction with TCA (Trichloroacetic acid).

  • Quantification:

    • Oxidize Octopamine to p-hydroxybenzaldehyde using sodium periodate.

    • Measure absorbance at 330 nm .

    • Alternative: Use HPLC-ECD for direct detection of Octopamine.

Validation Criteria:

  • Positive Control: Fusaric Acid should show >50% inhibition at

    
    .
    
  • Negative Control: 5-Butylpipecolic Acid should show <5% inhibition at similar concentrations.

References

  • Nagatsu, T., et al. (1970). "Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo." Biochemical Pharmacology. Link

  • Hidaka, H. (1971).[2] "Fusaric (5-butylpicolinic) acid, an inhibitor of dopamine beta-hydroxylase, affects serotonin and noradrenaline."[3] Nature.[2] Link

  • Hai, Y., et al. (2020).[4] "Biosynthesis of Mycotoxin Fusaric Acid and Application of a PLP-Dependent Enzyme for Chemoenzymatic Synthesis of Substituted L-Pipecolic Acids." Journal of the American Chemical Society.[5] Link

  • Brossi, A., et al. (1990). "The Alkaloids: Chemistry and Pharmacology." Academic Press. (Context on Picolinic vs Pipecolic SAR).

Sources

Comparative

Technical Guide: Distinguishing 1-Butylpipecolic Acid from 5-Butylpipecolic Acid

Executive Summary & Structural Logic In the synthesis of amide-type local anesthetics like Bupivacaine, 1-butylpipecolic acid (N-butylpipecolic acid) is the critical intermediate formed by the N-alkylation of pipecolic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the synthesis of amide-type local anesthetics like Bupivacaine, 1-butylpipecolic acid (N-butylpipecolic acid) is the critical intermediate formed by the N-alkylation of pipecolic acid. Its structural isomer, 5-butylpipecolic acid , represents a potential regiochemical impurity or a scaffold for library synthesis.

The distinction between these two molecules is not merely academic; it is a fundamental difference in amine classification that dictates chemical reactivity, spectral signature, and pharmacological potential.

  • 1-Butylpipecolic Acid: A tertiary amine .[1] The butyl group is bonded to the nitrogen.[2] It possesses a single stereocenter at C2 (typically S-enantiomer for Levobupivacaine).

  • 5-Butylpipecolic Acid: A secondary amine . The butyl group is bonded to the C5 carbon of the piperidine ring. It possesses two stereocenters (C2 and C5), leading to potential cis/trans diastereomers.

This guide outlines a three-tiered differentiation strategy ranging from rapid chemical screening to definitive spectral confirmation.

Tier 1: Chemical Derivatization (The "Binary" Test)

The most robust, low-cost method to distinguish these isomers relies on their amine classification. 5-butylpipecolic acid (secondary amine) retains a nucleophilic N-H moiety, whereas 1-butylpipecolic acid (tertiary amine) does not. We exploit this using Fmoc-Chloride (Fmoc-Cl) or Ninhydrin .

Protocol A: The Fmoc-Cl Screen (Recommended)

Fmoc-Cl reacts rapidly with secondary amines to form a stable carbamate, detectable by HPLC (UV 254 nm) or TLC. It is unreactive toward tertiary amines under standard conditions.

Reagents:

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile/Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of the unknown sample in 1 mL of 1:1 Acetonitrile/Water.

  • Buffering: Add 10 mg of solid NaHCO₃ to ensure pH > 8.

  • Reaction: Add 1.5 equivalents of Fmoc-Cl dissolved in acetonitrile.

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

  • Analysis: Inject onto HPLC or spot on TLC plate.

Interpretation:

  • 5-Butylpipecolic Acid: A new, highly hydrophobic peak (the Fmoc-derivative) appears. The original peak disappears.

  • 1-Butylpipecolic Acid: No reaction occurs. The original peak remains unchanged (Fmoc-Cl hydrolysis byproducts may appear, but the analyte mass is constant).

Visualization: Decision Logic

DifferentiationLogic Start Unknown Sample (Isomer Candidate) Test Add Fmoc-Cl / NaHCO3 (pH 9, 15 mins) Start->Test Result1 New Hydrophobic Peak Formed (Fmoc-Derivative) Test->Result1 Reaction Occurs Result2 No Reaction Observed (Original Peak Persists) Test->Result2 No Reaction Conclusion1 Identified: 5-Butylpipecolic Acid (Secondary Amine) Result1->Conclusion1 Conclusion2 Identified: 1-Butylpipecolic Acid (Tertiary Amine) Result2->Conclusion2

Caption: Logical workflow for distinguishing isomers based on amine reactivity with Fmoc-Cl.

Tier 2: NMR Spectroscopy (The Structural Proof)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The placement of the butyl group drastically alters the chemical environment of the piperidine ring.

1H NMR (Proton) Key Differences
  • N-Butyl Signals (1-Butyl): The methylene protons of the butyl chain adjacent to the nitrogen (

    
    ) typically appear as a multiplet in the 2.2 – 2.8 ppm  range.
    
  • Ring Protons (5-Butyl): The proton at C5 (methine) will be coupled to the butyl chain. Crucially, if the solvent is non-protic (e.g.,

    
    ), a broad singlet for the N-H  proton may be visible (often 1.5 – 3.0 ppm), which exchanges with 
    
    
    
    . 1-butylpipecolic acid has no N-H signal .
13C NMR (Carbon) Key Differences

This is the most reliable spectral method due to the "Alpha Effect" of alkylation.

Carbon Position1-Butylpipecolic Acid (Tertiary)5-Butylpipecolic Acid (Secondary)Mechanistic Explanation
C2 (Alpha) ~65 - 70 ppm ~58 - 62 ppmN-alkylation causes a significant downfield shift (deshielding) of the alpha carbons.
C6 (Alpha) ~50 - 55 ppm ~45 - 48 ppmSimilar deshielding effect at the C6 position due to the N-butyl group.
Butyl C1' ~50 - 55 ppm ~30 - 35 ppmThe butyl C1 is attached to Nitrogen in the 1-isomer (deshielded) vs. Carbon in the 5-isomer (shielded).

Tier 3: Mass Spectrometry (The Fingerprint)

When using LC-MS/MS (ESI+), the fragmentation patterns follow distinct pathways governed by the stability of the resulting carbocations and iminium ions.

1-Butylpipecolic Acid (Precursor to Bupivacaine)
  • Fragmentation Mechanism: Alpha-cleavage adjacent to the tertiary nitrogen is the dominant pathway.

  • Key Fragment: Loss of the carboxyl group (

    
    ) or cleavage of the butyl chain.
    
  • Diagnostic Loss: The loss of the propyl group (

    
    , 43 Da) from the N-butyl chain is common, generating a stable methylene-iminium ion.
    
  • Base Peak: Often

    
     142 (Loss of COOH) or 
    
    
    
    100 (Piperidine ring fragment).
5-Butylpipecolic Acid
  • Fragmentation Mechanism: The ring substitution stabilizes different fragments.

  • Key Fragment: Loss of water (

    
    ) is often observed if the carboxylic acid interacts with the secondary amine.
    
  • Diagnostic Feature: The butyl group is tightly bound to the ring carbon. You will typically not see the facile loss of the propyl group associated with N-alkyl cleavage. Instead, ring fission occurs at higher collision energies.

Comparative Summary Table

Feature1-Butylpipecolic Acid5-Butylpipecolic Acid
CAS Registry 38396-39-3 (as intermediate)1797894-80-4 (isomer)
Amine Class TertiarySecondary
Chirality 1 Center (C2)2 Centers (C2, C5) -> Diastereomers
Ninhydrin Test Negative (or faint)Positive (Yellow/Orange/Purple)
Fmoc-Cl Reaction NegativePositive (Rapid)
13C NMR (N-C) Signals > 50 ppm (Deshielded)Signals < 40 ppm (Shielded C-C bond)
Solubility (pH 7) Lower (Lipophilic N-sub)Higher (Polar NH exposed)
Visualization: Fragmentation Pathways

MS_Fragmentation Sub1 1-Butylpipecolic Acid (m/z ~186) Frag1 Alpha-Cleavage (Loss of C3H7 or COOH) Sub1->Frag1 ESI+ Ion1 N-Methylene Iminium Ion (Stable Tertiary Cation) Frag1->Ion1 Sub2 5-Butylpipecolic Acid (m/z ~186) Frag2 Ring Fission / H2O Loss (No Alpha-N Cleavage) Sub2->Frag2 ESI+ Ion2 Ring Fragments (Complex Pattern) Frag2->Ion2

Caption: Distinct mass spectrometry fragmentation pathways driven by N-alkyl vs. C-alkyl substitution.

References

  • PubChem. Bupivacaine (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry. Available at: [Link]

  • MDPI. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Available at: [Link]

  • Microbe Notes. Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Available at: [Link]

Sources

Validation

Introduction: The Significance of Piperidine Carboxylic Acids and Their Characterization

An In-Depth Technical Guide to the Infrared Spectroscopy (IR) of Piperidine Carboxylic Acid Salts For Researchers, Scientists, and Drug Development Professionals Piperidine carboxylic acids, such as nipecotic acid and is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy (IR) of Piperidine Carboxylic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

Piperidine carboxylic acids, such as nipecotic acid and isonipecotic acid, represent a crucial class of compounds in medicinal chemistry and drug development. Their structural resemblance to γ-aminobutyric acid (GABA) makes them potent inhibitors of GABA reuptake, with significant implications for neurological and psychiatric therapeutics. When these molecules are formulated as salts, their solubility, stability, and bioavailability can be dramatically altered. Therefore, robust analytical techniques to confirm salt formation and characterize the resulting product are paramount.

Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative tool for this purpose. It provides a molecular fingerprint, allowing for the direct verification of the proton transfer from the carboxylic acid to the piperidine nitrogen—the fundamental event in salt formation. This guide provides a comparative analysis of the IR spectra of piperidine carboxylic acids and their salts, explains the causality behind spectral changes, and presents a self-validating workflow for accurate interpretation.

Part 1: Fundamental Principles—Decoding the Vibrational Language of Salt Formation

The transition from a zwitterionic or neutral piperidine carboxylic acid to a true salt form induces a series of predictable and dramatic changes in the IR spectrum. Understanding these shifts is key to unambiguous characterization. The core event is the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) to the basic nitrogen atom of the piperidine ring.

  • The Carboxylic Acid Signature (Pre-Salt Formation): In the unbound acid, two features are dominant.[1]

    • O-H Stretch: A very broad and strong absorption band typically appears between 2500 and 3300 cm⁻¹. This breadth is due to extensive hydrogen bonding between acid molecules.

    • C=O Stretch: A sharp, intense absorption band corresponding to the carbonyl stretch is found between 1710 and 1760 cm⁻¹.[1]

  • The Ionization Event (Post-Salt Formation): Upon salt formation, these two characteristic peaks disappear and are replaced by new signals indicative of the newly formed carboxylate anion and piperidinium cation.

    • Carboxylate Anion (R-COO⁻) Signature: The deprotonation of the carboxylic acid results in a resonance-stabilized carboxylate group where the two oxygen atoms share the negative charge. This leads to the appearance of two distinct, strong absorption bands:

      • Asymmetric Stretch (νₐₛ): Typically observed in the 1650–1540 cm⁻¹ region.[2]

      • Symmetric Stretch (νₛ): Found in the 1450–1360 cm⁻¹ range.[2] The presence of these two bands, coupled with the absence of the original C=O stretch, is conclusive evidence of carboxylate formation.[3]

    • Piperidinium Cation (R₂NH₂⁺) Signature: The protonation of the secondary amine in the piperidine ring creates a piperidinium ion. This gives rise to:

      • N-H⁺ Stretch: Broad and complex absorptions in the 2700-3100 cm⁻¹ region, often overlapping with C-H stretching bands.

      • N-H⁺ Bending (Deformation): A characteristic band, often of medium intensity, appears in the 1620–1560 cm⁻¹ region.[4] This peak is a key indicator of the protonation state of the nitrogen atom.[3]

Part 2: Comparative Spectral Analysis—Isonipecotic Acid vs. Its Salt Form

To illustrate these principles, let's compare the spectrum of isonipecotic acid (piperidine-4-carboxylic acid) with a representative salt. The data compiled below synthesizes typical values from spectral databases and literature.[5]

Vibrational Mode Functional Group Isonipecotic Acid (Zwitterion/Acid) Typical Wavenumber (cm⁻¹) Isonipecotic Acid Salt (e.g., Hydrochloride) Typical Wavenumber (cm⁻¹) Interpretation of Change
O-H Stretch-COOH~2500-3300 (very broad)AbsentDisappearance confirms deprotonation of the carboxylic acid.
C-H StretchAliphatic CH₂~2850-2950~2850-2950Largely unchanged; confirms the integrity of the piperidine ring structure.
N-H⁺ StretchR₂NH₂⁺Present (as part of zwitterion)~2700-3100 (broad, strong)Becomes more prominent and defined upon full salt formation.
C=O Stretch-COOH~1710-1730 (strong, sharp)AbsentDisappearance confirms the conversion of the carboxylic acid to a carboxylate.[3]
N-H⁺ BendingR₂NH₂⁺~1620~1590-1620Confirms the presence of the protonated piperidinium cation.[4]
COO⁻ Asymmetric Stretch-COO⁻~1570 (in zwitterion)~1580-1610 (strong)Shift and intensification confirm the formation of the carboxylate anion.[2]
COO⁻ Symmetric Stretch-COO⁻~1400~1380-1410 (medium-strong)Confirms the formation of the carboxylate anion.[2]
CH₂ BendingAliphatic CH₂~1450~1450Largely unchanged.

Causality Behind Experimental Observations:

The choice to monitor these specific regions is rooted in the fundamental physics of molecular vibrations. The C=O double bond is a strong, stiff bond, resulting in a high-frequency vibration (~1710 cm⁻¹). When it is converted into the resonance-stabilized C-O single bonds of the carboxylate, the bond order effectively becomes ~1.5.[2] This "weaker" bond vibrates at a lower frequency, causing the peak to disappear from the 1700s and reappear as two distinct peaks in the 1650-1360 cm⁻¹ range. Similarly, the protonation of the nitrogen atom introduces new N-H⁺ bonds, whose characteristic bending and stretching vibrations provide a separate, verifiable signal for the other half of the salt pair.

Part 3: A Self-Validating Experimental Workflow for IR Analysis

To ensure trustworthy and reproducible results, a systematic approach to data acquisition and interpretation is essential. This workflow is designed to be self-validating by requiring multiple, independent spectral features to confirm the same chemical transformation.

Step 1: Sample Preparation

The choice of sampling technique can influence spectral quality. Attenuated Total Reflectance (ATR) is often the most straightforward method for powders.

  • Method: Attenuated Total Reflectance (ATR-FTIR)

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the piperidine carboxylic acid salt powder onto the crystal, ensuring complete coverage of the sampling area.

    • Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal. Inconsistent pressure is a primary source of variability in peak intensities.

    • Record the sample spectrum.

  • Causality: ATR is preferred for its minimal sample preparation, speed, and reproducibility. Unlike KBr pellets, it avoids the potential for hygroscopic samples to absorb atmospheric water during preparation, which can obscure the N-H and O-H stretching regions.

Step 2: Data Acquisition
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Apodization: Happ-Genzel is a standard function that provides good quantitative accuracy.

Step 3: The Self-Validating Interpretation Process

A self-validating workflow for interpreting the IR spectrum of a potential piperidine carboxylic acid salt.

Conclusion

Infrared spectroscopy is an indispensable technique in the arsenal of pharmaceutical scientists for the characterization of active pharmaceutical ingredient (API) salts. For piperidine carboxylic acids, the spectral shifts upon salt formation are distinct and mechanistically understood. By comparing the disappearance of the carboxylic acid bands with the concurrent appearance of carboxylate and piperidinium ion bands, researchers can rapidly and confidently verify the success of a salt formation reaction. The self-validating workflow presented here provides a logical and scientifically sound framework for interpreting these spectra, ensuring data integrity and trustworthiness in the drug development process.

References

  • FT-IR spectra of 4-piperidinecarboxylic acid... - ResearchGate. Available at: [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. Available at: [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - DiVA portal. Available at: [Link]

  • Nipecotic Acid | C6H11NO2 - PubChem. Available at: [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate. Available at: [Link]

  • 4-Piperidinecarboxylic acid | C6H11NO2 - PubChem. Available at: [Link]

  • 2-Piperidinecarboxylic acid - NIST WebBook. Available at: [Link]

  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations - ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean - Spectroscopy Online. Available at: [Link]

  • The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Butylpiperidine-2-carboxylic acid hydrochloride

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of labor...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Butylpiperidine-2-carboxylic acid hydrochloride, grounded in established safety principles and regulatory standards. Our goal is to move beyond simple instructions and provide a framework of understanding, ensuring that these procedures become an intuitive part of your laboratory workflow.

Compound Identification and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is essential. This assessment forms the basis for all subsequent handling, storage, and disposal decisions.

5-Butylpiperidine-2-carboxylic acid hydrochloride is an organic compound that, while specific data is limited, shares characteristics with related chemical families: piperidines and carboxylic acid hydrochlorides. The hydrochloride salt form suggests it is a solid at room temperature and likely possesses some degree of water solubility.

Property Identifier / Information Source
Chemical Family Piperidine derivative; Carboxylic acid hydrochlorideInferred from chemical name
Physical State Solid (powder/crystalline)Inferred from similar compounds[1]
Primary Hazards Potential for skin, eye, and respiratory tract irritation. May be harmful if inhaled or swallowed.Based on analogous compounds[2][3][4]
Incompatibilities Strong oxidizing agents, strong acids, and bases.Based on analogous compounds[2][5]
Decomposition Thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.Based on analogous compounds[2][5]

The primary risk associated with this compound is its potential as an irritant.[1][3] As with any fine chemical powder, dust formation should be minimized to prevent inhalation.[2][6]

Regulatory Framework: The Foundation of Safe Disposal

All chemical waste disposal is governed by strict federal and local regulations. Adherence to these is not optional; it is a legal and ethical requirement to protect laboratory personnel and the environment.[7]

  • Resource Conservation and Recovery Act (RCRA): The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA. Your institutional Environmental Health & Safety (EH&S) office will classify 5-Butylpiperidine-2-carboxylic acid hydrochloride waste based on its characteristics (Toxicity, Reactivity, etc.) to ensure full compliance.[7][8]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[9][10][11] The disposal procedures outlined here should be incorporated into your lab's specific CHP. The CHP is the master document for chemical safety in your workspace, covering everything from storage to emergency procedures.[12]

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper disposal begins the moment a substance is designated as waste. Following these pre-disposal steps is critical to prevent accidental chemical reactions and ensure the waste is handled correctly by disposal technicians.

Step 1: Designate a Satellite Accumulation Area (SAA)

Federal regulations permit the temporary collection of hazardous waste in an SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][13] This could be a designated spot within a fume hood or a specific, marked cabinet.

Step 2: Select the Appropriate Waste Container

Container integrity is paramount. Always use a container that is:

  • Chemically Compatible: A high-density polyethylene (HDPE) or glass container is suitable for this solid waste.

  • In Good Condition: The container must be free of cracks, leaks, or external residue.[13][14]

  • Securely Sealed: The container must have a tight-fitting, leak-proof lid. It should remain closed at all times unless waste is being added.[13][14]

Step 3: Correctly Label the Waste Container

Improper labeling is a common and serious compliance violation. As soon as the first particle of waste enters the container, it must be labeled.[14]

Label Element Requirement Rationale
Words Must be clearly marked with the words "HAZARDOUS WASTE ".This is a non-negotiable federal requirement for quick identification.[13]
Contents List the full chemical name: "5-Butylpiperidine-2-carboxylic acid hydrochloride ". Do not use abbreviations or formulas.[13]Ensures waste handlers know exactly what they are dealing with, preventing dangerous consolidation errors.
Concentration For mixtures, list the approximate percentage of each component. For this pure compound, indicate 100%.Crucial for waste profiling and determining the final disposal method (e.g., incineration, stabilization).
Hazard Indicate the primary hazards (e.g., "Irritant").Provides at-a-glance safety information for anyone handling the container.
Step 4: Segregate Incompatible Wastes

Never mix different waste streams unless explicitly instructed to do so by your EH&S office. 5-Butylpiperidine-2-carboxylic acid hydrochloride waste must be stored separately from incompatible materials, particularly strong oxidizing agents and bases, using physical barriers or secondary containment.[7][13]

Disposal Workflow and Spill Management

The following workflow outlines the decision-making process for managing both routine waste and accidental spills of 5-Butylpiperidine-2-carboxylic acid hydrochloride.

G start Waste Generated: 5-Butylpiperidine-2-carboxylic acid HCl is_spill Is it a spill? start->is_spill routine_waste Routine Waste Accumulation is_spill->routine_waste No spill_assess Assess Spill Size & Location is_spill->spill_assess Yes ppe 1. Don Personal Protective Equipment (PPE) routine_waste->ppe small_spill Small, Contained Spill (<1g, within fume hood) spill_assess->small_spill large_spill Large or Uncontained Spill (>1g, outside hood) spill_assess->large_spill small_spill->ppe evacuate 1. Alert personnel and evacuate the immediate area. large_spill->evacuate contain 2. Sweep solid material carefully into a designated container. Avoid creating dust. ppe->contain decon 3. Decontaminate area with soap and water. Collect cleaning materials as hazardous waste. contain->decon label_waste 4. Seal and label waste container as 'Hazardous Waste' decon->label_waste pickup Arrange pickup by EH&S or licensed waste contractor label_waste->pickup contact_ehs 2. Contact Institutional EH&S / Emergency Response evacuate->contact_ehs

Caption: Decision workflow for disposal and spill response.

Routine Disposal Protocol
  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses with side shields, and nitrile gloves.

  • Transfer Waste: Carefully transfer the solid 5-Butylpiperidine-2-carboxylic acid hydrochloride waste into your pre-labeled hazardous waste container located in the SAA.

  • Seal Container: Securely close the container lid immediately after adding the waste.

  • Weekly Inspection: Inspect your SAA weekly for any signs of leaks, container degradation, or improper labeling. Document these inspections as required by your institution.[7]

  • Arrange for Pickup: Once the container is 90% full, or has been in accumulation for six months, contact your institution's EH&S office to schedule a waste pickup.[7][13] Do not dispose of this chemical down the drain or in the regular trash.[7]

Accidental Spill Cleanup Procedure (Small Spills)

For small spills (<1 gram) contained within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves if necessary.

  • Contain and Collect: Do not use water. Carefully sweep the solid material together to avoid creating dust.[2] Place the swept material and any contaminated items (e.g., weigh paper) into a container for disposal.

  • Package and Label: Seal the container and label it as "Hazardous Waste" containing "Spill Debris with 5-Butylpiperidine-2-carboxylic acid hydrochloride."

  • Decontaminate: Wipe the spill area with soap and water. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EH&S office immediately.[15]

Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office.
  • AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Piperidine.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Jubilant Ingrevia. (2024, January 2). Safety Data Sheet for Piperidine Hydrochloride.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet for 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for D(+)-Pipecolinic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 2-Piperidinecarboxamide.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet for Piperidine.
  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet.
  • Combi-Blocks, Inc. (2023, July 14). Safety Data Sheet for Piperidine-4-carboxylic acid hydrochloride.
  • University of Texas at Dallas. Standard Operating Procedure for Hydrochloric Acid.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • Washington University in St. Louis. Chemical Waste Disposal Guidelines.
  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Butylpiperidine-2-carboxylic acid hydrochloride

[1] Executive Safety Summary 5-Butylpiperidine-2-carboxylic acid hydrochloride is a substituted piperidine amino acid salt. While specific toxicological data for this precise isomer is often limited in public registries,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

5-Butylpiperidine-2-carboxylic acid hydrochloride is a substituted piperidine amino acid salt. While specific toxicological data for this precise isomer is often limited in public registries, Structure-Activity Relationship (SAR) analysis with analogous piperidine-2-carboxylic acid derivatives dictates that it be handled as a Hazardous Irritant and Hygroscopic Solid .

Immediate Operational Risks:

  • Respiratory/Mucosal Irritation: The hydrochloride salt moiety hydrolyzes in contact with moisture (mucous membranes), releasing acidic protons that cause irritation.

  • Hygroscopicity: The compound avidly absorbs atmospheric water, leading to "clumping," weighing errors, and potential equipment corrosion.

  • Dust Formation: Fine particulates pose an inhalation risk and can contaminate laboratory surfaces.

Hazard Identification & Risk Assessment

Based on SAR analysis of Piperidine-2-carboxylic acid (Pipecolic acid) and Piperidine HCl salts.

Hazard ClassGHS Classification (Projected)Operational Implication
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation upon contact.[1]
Eye Damage/Irritation Category 2A (H319)Causes serious eye irritation; acidic hydrolysis risk.
STOT - Single Exposure Category 3 (H335)May cause respiratory irritation (dust/fumes).[2]
Acute Toxicity (Oral) Category 3 or 4 (H301/H302)Treat as toxic if swallowed; do not ingest.

Scientist's Note: The butyl substitution increases lipophilicity compared to the parent pipecolic acid, potentially facilitating skin absorption. Therefore, standard "lab coat and latex" protocols are insufficient. We must prioritize barrier protection against permeation.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (Critical)

Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4 mil)

  • Rationale: Natural Rubber (Latex) is susceptible to degradation by acidic salts and offers poor protection against organic amine derivatives. Nitrile provides superior chemical resistance and puncture protection.

  • Double Gloving Protocol: Required when handling >100 mg or preparing stock solutions >10 mM.

    • Inner Glove: Nitrile (4 mil) - Taped to lab coat sleeve.

    • Outer Glove: Nitrile (4-5 mil) - Changed immediately upon contamination.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Venting)

  • Rationale: Standard safety glasses allow fine dust to bypass the lens via the sides. Goggles seal the ocular area, preventing contact with hygroscopic dust that would otherwise turn acidic upon contact with eye moisture.

  • Face Shield: Required only during bulk transfer (>5 g) or when handling concentrated stock solutions where splash risk exists.

C. Respiratory Protection

Engineering Control First: All open handling must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If hood access is compromised or during spill cleanup, use a NIOSH N95 or P100 particulate respirator.

  • Why: The hydrochloride salt is fine and easily aerosolized.

D. Body Protection

Recommendation: Lab Coat (High-Density Cotton or Poly-Cotton Blend)

  • Requirement: Must be buttoned fully.

  • Footwear: Closed-toe, non-perforated shoes (Leather/Synthetic leather).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 5-Butylpiperidine-2-COOH HCl State_Check State of Matter? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check Quantity_Check Quantity > 100mg? PPE_Solid_Low PPE: Nitrile Gloves (Single) Safety Glasses w/ Side Shields Lab Coat Quantity_Check->PPE_Solid_Low No PPE_Solid_High PPE: Nitrile Gloves (Double) Chemical Splash Goggles N95 Backup (if outside hood) Quantity_Check->PPE_Solid_High Yes Hood->Quantity_Check Organic Organic (DCM, DMSO) Solvent_Check->Organic Aqueous Aqueous / Buffer Solvent_Check->Aqueous PPE_Sol_Org PPE: Nitrile (Double) or Laminate Gloves (Silver Shield) Splash Goggles Organic->PPE_Sol_Org PPE_Sol_Aq PPE: Nitrile Gloves (Standard) Safety Glasses Lab Coat Aqueous->PPE_Sol_Aq

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note the escalation to double-gloving for organic solvents or high quantities.

Operational Protocol: Handling & Solubilization

Step 1: Environmental Preparation

The HCl salt is hygroscopic . Exposure to humid air will cause the powder to become sticky, making accurate weighing impossible and potentially altering the stoichiometry.

  • Action: Equilibrate the container to room temperature before opening to prevent condensation.

  • Best Practice: Handle within a glove box or use an antistatic gun if the relative humidity is >50%.

Step 2: Weighing (The "Static" Risk)

Piperidine salts often carry static charge, causing particles to "jump" onto the balance pan or user.

  • Place the balance inside the Fume Hood.

  • Use an antistatic brush or ionizer near the weighing boat.

  • Technique: Do not use a metal spatula directly if static is high; use a PTFE-coated spatula.

  • Close container immediately after sampling. Parafilm seal is recommended for long-term storage.

Step 3: Solubilization & Reaction
  • Solvent Compatibility: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar organics (Hexane/Ether).

  • Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add the solid to the solvent, not vice-versa, especially for large quantities (>10g).

  • pH Check: The resulting solution will be acidic (pH ~2-4). If your assay requires neutral pH, buffer the solution (e.g., PBS or HEPES) after initial dissolution, or neutralize carefully with NaOH.

Emergency Response & Disposal

Accidental Exposure[3]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush with water/saline for 15 minutes.[2][3][4] The acidity of the HCl salt makes immediate flushing critical to prevent corneal damage.

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of HCl irritation), seek medical attention.

Spill Cleanup Workflow
  • Isolate: Mark the area.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow to neutralize the acid salt.

  • Collect: Sweep up the neutralized powder (now likely damp/clumped) into a biohazard/chemical waste bag.

  • Clean: Wipe surface with water, then ethanol.

Disposal

Do NOT flush down the drain. [5]

  • Solid Waste: Dispose of as "Hazardous Chemical Waste: Solid." Label clearly as "Piperidine derivative, acidic."

  • Liquid Waste: Collect in the "Acidic Organic" or "Aqueous Acidic" waste stream depending on the solvent used.

Operational Workflow Diagram

Handling_Workflow Prep 1. Prep: Check Humidity Wear PPE Weigh 2. Weigh: In Fume Hood Use Antistatic Tools Prep->Weigh Dry Env Dissolve 3. Dissolve: Add Solid to Solvent Monitor pH Weigh->Dissolve Slow Addition Use 4. Experiment: Keep Closed Avoid Aerosols Dissolve->Use Waste 5. Disposal: Neutralize (if spill) Segregate Waste Use->Waste Acid Stream

Figure 2: Step-by-step operational workflow ensuring safety and sample integrity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Piperidine Hydrochloride - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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